molecular formula C19H35NO3 B182312 N-pentadecanoyl-L-Homoserine lactone CAS No. 182359-66-6

N-pentadecanoyl-L-Homoserine lactone

Numéro de catalogue: B182312
Numéro CAS: 182359-66-6
Poids moléculaire: 325.5 g/mol
Clé InChI: UPSONEVYPXSPEI-KRWDZBQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(2-oxooxolan-3-yl)pentadecanamide is a synthetic chemical compound offered strictly for research applications. Based on its structural similarity to well-characterized N-acyl homoserine lactones (AHLs) such as N-Octanoyl-L-homoserine lactone (C8-HSL) and other analogs like 3-Hydroxy-N-((S)-2-oxooxolan-3-yl)decanamide , this pentadecanamide derivative is primarily of interest in the field of bacterial communication and quorum sensing . In bacterial systems, AHL molecules act as signaling molecules, regulating gene expression in a cell-density-dependent manner . Researchers can use this compound to study and manipulate microbial group behaviors such as biofilm formation, virulence, and bioluminescence in Gram-negative bacteria. The homoserine lactone core structure is a key pharmacophore for receptor binding, while the extended 15-carbon acyl chain can influence specificity and potency towards different bacterial LuxR-type receptor proteins. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. All information provided is for informational purposes only.

Propriétés

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]pentadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-17-15-16-23-19(17)22/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSONEVYPXSPEI-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architecture of Quorum Sensing in Yersinia pseudotuberculosis: A Technical Guide to Acyl-Homoserine Lactone Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Yersinia pseudotuberculosis, a gram-negative enteropathogen, utilizes a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate collective behaviors critical for its lifecycle and virulence. This system is mediated by the synthesis and perception of small signaling molecules, specifically N-acylhomoserine lactones (AHLs). Contrary to inquiries regarding a C15-HSL biosynthesis pathway, extensive research demonstrates that Y. pseudotuberculosis does not produce this specific long-chain AHL. Instead, its QS network is built upon the production of shorter-chain AHLs, primarily N-hexanoyl-homoserine lactone (C6-HSL), N-(3-oxohexanoyl)homoserine lactone (3-oxo-C6-HSL), and N-octanoyl-homoserine lactone (C8-HSL).

This technical guide provides an in-depth exploration of the core biosynthesis pathways for these AHLs in Y. pseudotuberculosis. It details the enzymatic machinery, genetic organization, and regulatory hierarchies that govern this crucial signaling network. The information presented herein is intended to support researchers and professionals in the fields of microbiology, infectious disease, and drug development in understanding and potentially targeting this system for therapeutic intervention.

The Core of AHL Biosynthesis: The YpsR/I and YtbR/I Systems

Yersinia pseudotuberculosis possesses two primary LuxR/I-type quorum sensing systems that govern the production of its characteristic AHLs: the YpsR/I and YtbR/I systems.[1][2][3][4] These systems are encoded by two pairs of convergently transcribed and overlapping genes, a common architectural feature in Yersinia species.[2][3] The luxI homologues, ypsI and ytbI, encode the AHL synthase enzymes responsible for catalyzing the formation of AHL molecules. The luxR homologues, ypsR and ytbR, encode the transcriptional regulators that bind to their cognate AHLs to modulate gene expression.

The YpsI Synthase

The YpsI enzyme is a key contributor to the AHL profile of Y. pseudotuberculosis. When expressed in Escherichia coli, YpsI is responsible for the synthesis of 3-oxo-C6-HSL.[1] This specific AHL is a major signaling molecule in the Yersinia QS cascade.

The YtbI Synthase

The YtbI synthase exhibits a broader substrate specificity compared to YpsI. In E. coli, YtbI directs the synthesis of C8-HSL.[1] Interestingly, in a ypsI-negative background of Y. pseudotuberculosis, YtbI appears to be capable of producing a profile of all three major AHLs (C6-HSL, 3-oxo-C6-HSL, and C8-HSL) at 22°C and 37°C, suggesting a degree of functional redundancy or compensation within the system.[1]

Quantitative Data on AHL Production

The production of AHLs by Yersinia pseudotuberculosis is influenced by environmental factors such as temperature. The following table summarizes the key AHLs produced and the synthases responsible for their generation.

N-Acylhomoserine Lactone (AHL)Common AbbreviationPrimary Synthesizing Enzyme(s)
N-hexanoyl-homoserine lactoneC6-HSLYpsI, YtbI[1][5]
N-(3-oxohexanoyl)homoserine lactone3-oxo-C6-HSLYpsI[1][5]
N-octanoyl-homoserine lactoneC8-HSLYtbI[1][5]

Regulatory Hierarchy and Signaling Pathway

The YpsR/I and YtbR/I systems in Yersinia pseudotuberculosis do not operate in isolation but are part of a hierarchical regulatory network.[1] Evidence suggests that at 22°C, the YpsR protein is involved in the regulation of the ytbR/I locus.[1] This is supported by the observation that a mutation in ypsR leads to the loss of C8-HSL production at this temperature.[1] This hierarchical control allows for a more nuanced regulation of gene expression in response to both cell density and environmental cues.

The general mechanism of AHL-mediated quorum sensing involves the diffusion of AHLs across the bacterial membrane. As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to the binding of AHLs to their cognate LuxR-type receptors (YpsR and YtbR). This complex then typically binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription. This regulation extends to a variety of physiological processes, including motility, biofilm formation, and the expression of virulence factors.[1][2][3][4][6]

AHL_Biosynthesis_Pathway cluster_precursors Cellular Precursors cluster_synthases AHL Synthases cluster_ahls Produced AHLs cluster_receptors Transcriptional Regulators cluster_regulation Regulatory Output SAM S-adenosylmethionine YpsI YpsI SAM->YpsI YtbI YtbI SAM->YtbI Acyl_ACP Acyl-ACP Acyl_ACP->YpsI Acyl_ACP->YtbI C6_HSL C6-HSL YpsI->C6_HSL Oxo_C6_HSL 3-oxo-C6-HSL YpsI->Oxo_C6_HSL YtbI->C6_HSL C8_HSL C8-HSL YtbI->C8_HSL YpsR YpsR C6_HSL->YpsR Binds Oxo_C6_HSL->YpsR Binds YtbR YtbR C8_HSL->YtbR Binds YpsR->YtbR Hierarchical Control Gene_Expression Target Gene Expression YpsR->Gene_Expression Regulates YtbR->Gene_Expression Regulates

AHL biosynthesis and regulatory pathway in Y. pseudotuberculosis.

Experimental Protocols

The characterization of AHL production in Yersinia pseudotuberculosis has relied on a combination of genetic and analytical chemistry techniques. Below are generalized methodologies for key experiments cited in the literature.

Extraction of AHLs from Culture Supernatants

Objective: To isolate AHL molecules from bacterial cultures for subsequent analysis.

Protocol:

  • Grow Yersinia pseudotuberculosis strains in Luria-Bertani (LB) broth to the desired cell density at the appropriate temperature (e.g., 22°C or 37°C).

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Carefully collect the cell-free supernatant.

  • Perform a liquid-liquid extraction of the supernatant using an equal volume of an appropriate organic solvent, such as acidified ethyl acetate.

  • Vortex the mixture vigorously and allow the phases to separate.

  • Collect the organic phase containing the AHLs.

  • Repeat the extraction process on the aqueous phase to maximize recovery.

  • Pool the organic extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile) for analysis.

Thin-Layer Chromatography (TLC) for AHL Detection

Objective: To separate and visualize AHLs using a biosensor strain.

Protocol:

  • Spot the concentrated AHL extracts and synthetic AHL standards onto a C18 reverse-phase TLC plate.

  • Develop the chromatogram using a suitable mobile phase (e.g., 60% (v/v) methanol (B129727) in water).

  • Allow the plate to air dry completely.

  • Overlay the TLC plate with a thin layer of agar (B569324) seeded with an AHL biosensor strain, such as Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4(pZLR4).

  • Incubate the plate overnight at an appropriate temperature (e.g., 30°C).

  • The production of a visible pigment (e.g., violacein (B1683560) in C. violaceum) or the expression of a reporter gene (e.g., β-galactosidase in A. tumefaciens) at the location of the separated AHLs indicates their presence.

TLC_Workflow Start Start: AHL Extract & Standards Spotting Spot onto C18 TLC Plate Start->Spotting Development Develop Chromatogram (e.g., 60% Methanol) Spotting->Development Drying Air Dry Plate Development->Drying Overlay Overlay with Agar Seeded with Biosensor Strain Drying->Overlay Incubation Incubate Overnight Overlay->Incubation Visualization Visualize Pigment/Reporter Gene Expression Incubation->Visualization End End: AHL Detection Visualization->End

Experimental workflow for AHL detection by TLC.
Construction of luxI and luxR Mutant Strains

Objective: To create knockout mutants to study the function of the ypsI, ytbI, ypsR, and ytbR genes.

Protocol:

  • Gene Disruption Cassette Construction: Amplify the upstream and downstream flanking regions of the target gene (ypsI, ytbI, ypsR, or ytbR) from Y. pseudotuberculosis genomic DNA using PCR.

  • Clone these flanking regions into a suicide vector on either side of an antibiotic resistance cassette (e.g., kanamycin (B1662678) or chloramphenicol (B1208) resistance).

  • Transformation and Allelic Exchange: Introduce the resulting suicide plasmid into a suitable E. coli donor strain (e.g., S17-1 λpir).

  • Transfer the plasmid from the E. coli donor to Y. pseudotuberculosis via conjugation.

  • Select for transconjugants that have undergone a single homologous recombination event by plating on media containing an antibiotic to which the recipient is resistant and an antibiotic for which the resistance gene is on the suicide vector.

  • Promote a second homologous recombination event by growing the single-crossover mutants in non-selective media and then plating on media containing the antibiotic for the resistance cassette and counter-selecting against the suicide vector (e.g., using sucrose (B13894) for sacB-containing vectors).

  • Verification: Screen the resulting colonies for the desired antibiotic resistance profile and confirm the gene knockout by PCR and/or Southern blotting.

Implications for Drug Development

The quorum sensing systems of pathogenic bacteria are attractive targets for the development of novel anti-virulence therapies. By disrupting the biosynthesis or reception of AHLs, it may be possible to attenuate the virulence of Y. pseudotuberculosis without imposing a strong selective pressure for the development of resistance. Potential strategies include:

  • Inhibition of AHL Synthases: Developing small molecule inhibitors that target the active sites of YpsI and YtbI to block the production of AHLs.

  • Antagonism of AHL Receptors: Designing molecules that bind to YpsR and YtbR but do not activate them, thereby preventing the transcription of downstream virulence genes.

  • Enzymatic Degradation of AHLs: Utilizing enzymes such as AHL lactonases or acylases to degrade the signaling molecules in the extracellular environment.

A thorough understanding of the AHL biosynthesis pathways and their regulation in Y. pseudotuberculosis is a critical first step in the rational design of such therapeutic agents.

Conclusion

The C15-HSL biosynthesis pathway is not a feature of Yersinia pseudotuberculosis. Instead, this bacterium employs a sophisticated quorum sensing network based on the production of C6-HSL, 3-oxo-C6-HSL, and C8-HSL, orchestrated by the YpsR/I and YtbR/I systems. The hierarchical regulation of these systems allows for fine-tuned control over a range of physiological processes, including those essential for pathogenesis. Further research into this intricate signaling network will undoubtedly uncover additional layers of complexity and provide new avenues for the development of innovative anti-infective strategies.

References

An In-Depth Technical Guide to N-Pentadecanoyl-L-Homoserine Lactone (C15-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing, a cell-to-cell communication mechanism employed by numerous Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. C15-HSL, with its 15-carbon acyl chain, is a significant long-chain AHL produced by various bacterial species, including Yersinia pseudotuberculosis. Its ability to modulate bacterial behavior, including virulence and biofilm formation, makes it a molecule of considerable interest for researchers in microbiology, infectious disease, and drug development. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of C15-HSL, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is characterized by a homoserine lactone ring attached to a 15-carbon acyl side chain via an amide linkage. This structure imparts both hydrophilic (lactone ring) and hydrophobic (acyl chain) characteristics to the molecule.

Chemical Structure:

  • IUPAC Name: N-[(3S)-tetrahydro-2-oxo-3-furanyl]-pentadecanamide[1]

  • Synonyms: C15-HSL[1]

  • Molecular Formula: C₁₉H₃₅NO₃[1][2][3]

  • Molecular Weight: 325.5 g/mol [1][2][3]

  • CAS Number: 182359-66-6[1][2][3]

Physicochemical Properties:

PropertyValueReference Compound Data
Physical State Crystalline solidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility DMF: 0.25 mg/mL[1]N-dodecanoyl-L-Homoserine lactone (C12-HSL): Chloroform (~10 mg/mL), DMSO (~1 mg/mL), DMF (~1 mg/mL)[4]
N-octanoyl-L-Homoserine lactone (C8-HSL): DMSO (~20 mg/mL), DMF (~20 mg/mL)[5]
N-3-oxo-dodecanoyl-L-Homoserine lactone (3-oxo-C12-HSL): DMSO (~20 mg/mL), DMF (~20 mg/mL)[6]
N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL): DMSO (~20 mg/mL), DMF (~20 mg/mL)[7]
Purity ≥98%N/A
Storage Temperature -20°CN/A
Stability ≥ 4 years at -20°C[1]N/A

Biological Activity: Quorum Sensing Modulation

C15-HSL functions as a signaling molecule in bacterial quorum sensing, primarily through its interaction with transcriptional regulators of the LuxR family. A key receptor for long-chain AHLs like C15-HSL is the LasR protein in Pseudomonas aeruginosa. The binding of C15-HSL to LasR induces a conformational change in the protein, leading to its dimerization and subsequent binding to specific DNA sequences known as las boxes in the promoter regions of target genes. This interaction activates the transcription of a suite of genes involved in virulence factor production and biofilm formation.[8][9][10]

LasR-Mediated Signaling Pathway

The following diagram illustrates the canonical LasR-mediated quorum sensing pathway activated by N-acyl homoserine lactones.

LasR_Signaling_Pathway LasR-Mediated Quorum Sensing Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space C15_HSL_out C15-HSL C15_HSL_in C15-HSL C15_HSL_out->C15_HSL_in Diffusion LasI LasI Synthase LasI->C15_HSL_out Synthesis & Secretion LasR_inactive Inactive LasR (monomer) LasR_active Active LasR-C15-HSL Complex (dimer) las_box las box (Promoter) LasR_active->las_box Binds to Target_Genes Target Genes (e.g., lasB, rhlR) las_box->Target_Genes Activates Transcription Virulence_Factors Virulence Factors (e.g., elastase) Target_Genes->Virulence_Factors Biofilm_Formation Biofilm Formation Target_Genes->Biofilm_Formation LasR_inactiveC15_HSL_in LasR_inactiveC15_HSL_in LasR_inactiveC15_HSL_in->LasR_active Binding & Dimerization

Caption: LasR-mediated quorum sensing pathway activated by C15-HSL.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving C15-HSL.

LasR-Based Reporter Assay

This protocol describes the use of a bacterial reporter strain to quantify the bioactivity of C15-HSL by measuring the expression of a reporter gene (e.g., GFP or luciferase) under the control of a LasR-responsive promoter.

Materials:

  • E. coli JM109 (pSB1142) or a similar LasR-based reporter strain.

  • Luria-Bertani (LB) broth and agar.

  • Appropriate antibiotics for plasmid maintenance.

  • This compound (C15-HSL) stock solution (e.g., 10 mM in DMSO).

  • 96-well microtiter plates (black plates with clear bottoms for fluorescence measurements).

  • Microplate reader capable of measuring fluorescence (e.g., excitation/emission wavelengths of 485/525 nm for GFP) and optical density (OD600).

Procedure:

  • Prepare Overnight Culture: Inoculate a single colony of the LasR reporter strain into 5 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200 rpm).

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics.

  • Prepare C15-HSL Dilutions: Prepare a serial dilution of the C15-HSL stock solution in LB broth to achieve the desired final concentrations in the assay (e.g., ranging from nM to µM). Include a DMSO-only control.

  • Assay Setup: In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well. Then, add 1 µL of the C15-HSL dilutions or DMSO control to the respective wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-6 hours), or until the desired cell density is reached.

  • Measurement: Measure the fluorescence and OD600 of each well using a microplate reader.

  • Data Analysis: Normalize the fluorescence readings to the cell density (Fluorescence/OD600) to obtain the relative fluorescence units (RFU). Plot the RFU against the C15-HSL concentration to determine the dose-response curve.

Crystal Violet Biofilm Inhibition Assay

This protocol is used to assess the effect of C15-HSL on biofilm formation by a bacterial strain of interest.

Materials:

  • Bacterial strain capable of biofilm formation (e.g., Pseudomonas aeruginosa PAO1).

  • Tryptic Soy Broth (TSB) or other suitable growth medium.

  • This compound (C15-HSL) stock solution.

  • 96-well flat-bottom microtiter plates.

  • 0.1% (w/v) Crystal Violet solution.

  • 30% (v/v) Acetic Acid or 95% Ethanol (B145695).

  • Phosphate-buffered saline (PBS).

  • Microplate reader capable of measuring absorbance at 550-595 nm.

Procedure:

  • Prepare Bacterial Culture: Grow an overnight culture of the test bacterium in TSB at 37°C.

  • Assay Setup: Dilute the overnight culture 1:100 in fresh TSB. In a 96-well plate, add 180 µL of the diluted culture to each well. Add 20 µL of different concentrations of C15-HSL (or a control solvent) to the wells.[11]

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture from the wells. Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.[11][12]

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[11][12]

  • Washing: Discard the crystal violet solution and wash the wells three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 15-20 minutes at room temperature with gentle shaking.[11][13]

  • Measurement: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 595 nm.[11]

  • Data Analysis: The absorbance reading is proportional to the amount of biofilm formed. Compare the absorbance values of the C15-HSL-treated wells to the control wells to determine the effect on biofilm formation.

LC-MS/MS Analysis of C15-HSL

This protocol provides a general workflow for the detection and quantification of C15-HSL from bacterial culture extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Diagram:

LCMS_Workflow LC-MS/MS Workflow for C15-HSL Analysis Sample_Prep 1. Sample Preparation (Bacterial Culture Extraction) LC_Separation 2. Liquid Chromatography (Reverse-Phase Separation) Sample_Prep->LC_Separation Ionization 3. Ionization (Electrospray Ionization - ESI) LC_Separation->Ionization MS1_Scan 4. Mass Spectrometry (MS1) (Precursor Ion Scan for m/z of C15-HSL) Ionization->MS1_Scan Fragmentation 5. Fragmentation (MS2) (Collision-Induced Dissociation - CID) MS1_Scan->Fragmentation MS2_Scan 6. Mass Spectrometry (MS2) (Product Ion Scan) Fragmentation->MS2_Scan Data_Analysis 7. Data Analysis (Quantification and Identification) MS2_Scan->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of C15-HSL.

Procedure:

  • Sample Preparation (Extraction):

    • Grow a bacterial culture to the desired growth phase.

    • Centrifuge the culture to pellet the cells.

    • Extract the supernatant twice with an equal volume of acidified ethyl acetate.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for LC-MS/MS analysis.[14]

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • The gradient will depend on the specific column and system but will generally involve increasing the percentage of solvent B over time to elute compounds of increasing hydrophobicity.

  • Mass Spectrometry (MS):

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor Ion (MS1): The protonated molecule [M+H]⁺ of C15-HSL (m/z 326.3).

    • Product Ion (MS2): A characteristic fragment ion, often the lactone ring fragment (m/z 102.1), resulting from collision-induced dissociation (CID).

    • Optimize instrument parameters (e.g., collision energy, cone voltage) for the specific precursor-product ion transition of C15-HSL.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure C15-HSL.

    • Spike samples with a deuterated internal standard of a similar AHL if available for accurate quantification.

    • Analyze the samples and quantify the amount of C15-HSL by comparing the peak areas to the standard curve.

Conclusion

This compound is a crucial signaling molecule in the intricate communication networks of Gram-negative bacteria. A thorough understanding of its chemical properties and biological functions is essential for researchers aiming to unravel the complexities of bacterial pathogenesis and develop novel anti-infective strategies. The methodologies outlined in this guide provide a solid foundation for the investigation of C15-HSL and its role in quorum sensing. As research in this field continues to evolve, these protocols can be adapted and refined to address new and exciting questions in the study of bacterial communication.

References

The Function of N-pentadecanoyl-L-Homoserine Lactone in Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a signaling molecule in bacterial quorum sensing (QS). Primarily identified as a product of the pathogenic bacterium Yersinia pseudotuberculosis, C15-HSL is part of a complex chemical communication network that allows bacteria to coordinate gene expression with population density. This technical guide provides a comprehensive overview of the current understanding of C15-HSL's role in quorum sensing, including its biosynthesis, reception, and downstream physiological effects. Detailed experimental protocols for the study of C15-HSL and related long-chain AHLs are provided, along with a summary of relevant quantitative data and visualizations of key pathways and workflows.

Introduction to this compound (C15-HSL)

N-acyl homoserine lactones are a major class of quorum sensing signal molecules used by Gram-negative bacteria. These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification. C15-HSL, with its 15-carbon acyl chain, is classified as a long-chain AHL.

Yersinia pseudotuberculosis, a gastrointestinal pathogen, is a known producer of a diverse array of AHLs, including C15-HSL.[1] The quorum sensing systems in this bacterium are known to regulate phenotypes such as motility and cell clumping or biofilm formation.[2][3] C15-HSL produced by Y. pseudotuberculosis has also been shown to activate the LasR quorum sensing receptor of Pseudomonas aeruginosa, indicating potential for inter-species communication.[4]

The C15-HSL Quorum Sensing Circuit in Yersinia pseudotuberculosis

The quorum sensing circuitry in Y. pseudotuberculosis is complex, involving two pairs of LuxR/I homologues: YpsR/I and YtbR/I.[2]

Biosynthesis of C15-HSL

The synthesis of AHLs is catalyzed by LuxI-type synthases. In Y. pseudotuberculosis, the YtbI synthase is capable of directing the synthesis of a wide range of AHLs, including those with acyl chains ranging from C4 to C15.[1] This strongly suggests that YtbI is the primary synthase for C15-HSL. The YpsI synthase, in contrast, primarily produces shorter-chain AHLs.[2]

Acyl_ACP Pentadecanoyl-ACP YtbI YtbI Synthase Acyl_ACP->YtbI SAM S-Adenosyl Methionine SAM->YtbI C15_HSL N-pentadecanoyl-L- Homoserine lactone (C15-HSL) YtbI->C15_HSL

Caption: Biosynthesis of C15-HSL by the YtbI synthase.

Signal Reception and Transduction

Upon reaching a threshold concentration, AHLs bind to and activate LuxR-type transcriptional regulators. In Y. pseudotuberculosis, the known LuxR homologs are YpsR and YtbR .[2] While the specific receptor for C15-HSL has not been definitively identified, it is hypothesized that one or both of these receptors may bind to the various AHLs produced by the bacterium, including C15-HSL, to regulate target gene expression. The binding of the AHL to the LuxR homolog typically induces a conformational change in the protein, promoting its dimerization and binding to specific DNA sequences (lux boxes) in the promoter regions of target genes.

cluster_cell Bacterial Cell C15_HSL_in C15-HSL LuxR_homolog YpsR / YtbR (inactive) C15_HSL_in->LuxR_homolog Binding Active_complex C15-HSL:YpsR/YtbR (active complex) LuxR_homolog->Active_complex DNA Promoter (lux box) Active_complex->DNA Binding Gene_expression Target Gene Expression DNA->Gene_expression Transcription Regulation C15_HSL_out C15-HSL (extracellular) C15_HSL_out->C15_HSL_in Diffusion

Caption: Generalized C15-HSL signal reception and transduction pathway.

Regulated Phenotypes

The quorum sensing systems of Y. pseudotuberculosis are known to regulate several key phenotypes, including:

  • Motility: Quorum sensing mutants exhibit altered swimming and swarming motility.[2][5]

  • Cell Clumping and Biofilm Formation: The YpsR/I system, in particular, is involved in the regulation of cell clumping.[2] Quorum sensing also plays a role in biofilm formation.[6]

While these phenotypes are regulated by the overall QS network, the specific contribution of C15-HSL to the regulation of the genes controlling these behaviors is an area of active research.

Quantitative Data

Quantitative data on the activity of C15-HSL is limited. The following table summarizes available data.

ParameterValueOrganism/SystemReference
Bioactivity
GFP Induction Concentration0.094 nMP. putida F117 (pKR-C12) reporter[4]
Physical Properties
Molecular FormulaC₁₉H₃₅NO₃N/A[4]
Molecular Weight325.5 g/mol N/A[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the study of C15-HSL. These protocols are based on established methods for AHL research and can be adapted for C15-HSL.

Chemical Synthesis of this compound

This protocol describes a general method for the synthesis of N-acyl homoserine lactones via amide coupling.

Start Start Materials: - Pentadecanoyl chloride - L-Homoserine lactone hydrobromide Coupling Amide Coupling Reaction (e.g., Schotten-Baumann conditions) Start->Coupling Extraction Work-up and Extraction Coupling->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Pure C15-HSL Characterization->Final_Product

Caption: Workflow for the chemical synthesis of C15-HSL.

Materials:

Procedure:

  • Dissolve L-Homoserine lactone hydrobromide in a saturated aqueous solution of sodium bicarbonate.

  • Add an equal volume of dichloromethane to the aqueous solution.

  • Cool the biphasic mixture in an ice bath with vigorous stirring.

  • Slowly add pentadecanoyl chloride dropwise to the reaction mixture.

  • Allow the reaction to stir for several hours at room temperature.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.[7][8]

  • Confirm the structure and purity of the synthesized C15-HSL using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Extraction of C15-HSL from Bacterial Culture

This protocol details the liquid-liquid extraction of AHLs from bacterial culture supernatants.

Materials:

  • Yersinia pseudotuberculosis culture grown to stationary phase

  • Ethyl acetate, acidified (0.1% v/v acetic acid)

  • Centrifuge and sterile centrifuge tubes

  • Rotary evaporator

  • Acetonitrile (B52724)

Procedure:

  • Grow a culture of Yersinia pseudotuberculosis in an appropriate liquid medium (e.g., Luria-Bertani broth) at a suitable temperature (e.g., 28°C) until it reaches the stationary phase of growth.

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Carefully collect the supernatant.

  • Extract the supernatant twice with an equal volume of acidified ethyl acetate.

  • Combine the organic phases and remove the solvent using a rotary evaporator.

  • Resuspend the dried extract in a small volume of acetonitrile for analysis.[9]

Quantification of C15-HSL by LC-MS/MS

This protocol provides a general framework for the quantification of long-chain AHLs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample_Prep Sample Preparation (Extraction and Resuspension) LC_Separation LC Separation (C18 Reverse-Phase Column) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM Mode) Ionization->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results C15-HSL Concentration Data_Analysis->Results

Caption: Workflow for LC-MS/MS quantification of C15-HSL.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is typically used for AHL separation.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer capable of MS/MS.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion ([M+H]⁺ for C15-HSL, m/z 326.3) and a specific product ion generated by collision-induced dissociation (e.g., the homoserine lactone fragment at m/z 102.1).

Procedure:

  • Prepare a standard curve using synthesized C15-HSL of known concentrations.

  • Inject the extracted samples and standards onto the LC-MS/MS system.

  • Separate the AHLs using the defined chromatographic gradient.

  • Detect and quantify C15-HSL using the optimized MRM transition.

  • Calculate the concentration of C15-HSL in the samples by comparing the peak areas to the standard curve.[10]

Bioassay for Long-Chain AHLs

This protocol describes a well-plate bioassay using the Agrobacterium tumefaciens NTL4 (pZLR4) reporter strain, which is sensitive to a broad range of AHLs, including long-chain variants.[3]

Materials:

  • Agrobacterium tumefaciens NTL4 (pZLR4)

  • AT minimal medium

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • AHL extracts or synthetic C15-HSL standards

  • 96-well microtiter plate

Procedure:

  • Grow an overnight culture of A. tumefaciens NTL4 (pZLR4) in AT minimal medium with appropriate antibiotics.

  • In a 96-well plate, add a small volume of the AHL extract or standard to each well.

  • Add the A. tumefaciens reporter strain culture and X-Gal to each well.

  • Incubate the plate at 30°C for 24-48 hours.

  • The presence of AHLs will induce the expression of β-galactosidase, which cleaves X-Gal to produce a blue color.

  • The intensity of the blue color can be quantified spectrophotometrically (at ~630 nm) to determine the relative amount of AHL activity.

Conclusion and Future Directions

This compound is an integral part of the complex quorum sensing network in Yersinia pseudotuberculosis. While its biosynthesis via the YtbI synthase and its role in regulating motility and clumping are beginning to be understood, significant knowledge gaps remain. Future research should focus on the deconvolution of the specific roles of C15-HSL within the mixture of AHLs produced by Y. pseudotuberculosis. Key areas for investigation include:

  • Receptor Specificity: Elucidating the specific receptor for C15-HSL (YpsR or YtbR) and quantifying its binding affinity.

  • Target Gene Identification: Utilizing transcriptomic approaches with purified C15-HSL to identify the specific genes and pathways it regulates.

  • In Vivo Relevance: Investigating the role of C15-HSL in the context of host-pathogen interactions and its contribution to the virulence of Y. pseudotuberculosis.

A deeper understanding of the function of C15-HSL and other long-chain AHLs will provide valuable insights into bacterial communication and may reveal novel targets for the development of anti-virulence therapies aimed at disrupting quorum sensing.

References

Natural Producers of N-pentadecanoyl-L-Homoserine Lactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules involved in bacterial quorum sensing. This process allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating various physiological processes including virulence, biofilm formation, and motility. This technical guide provides a comprehensive overview of the known natural producers of C15-HSL, with a primary focus on the well-documented producer, Yersinia pseudotuberculosis. The guide details the quantitative production of this AHL, the experimental protocols for its identification and analysis, and the associated signaling pathways.

Confirmed Natural Producer: Yersinia pseudotuberculosis

Yersinia pseudotuberculosis, a Gram-negative enteric pathogen, is a confirmed natural producer of a diverse array of N-acyl-homoserine lactones, including this compound (C15-HSL)[1][2]. This bacterium possesses a complex and hierarchical quorum-sensing system that utilizes multiple AHLs to regulate gene expression.

Quorum Sensing Systems in Yersinia pseudotuberculosis

Y. pseudotuberculosis harbors two pairs of LuxR/I homologous quorum-sensing systems: YpsR/I and YtbR/I [3][4]. These systems are responsible for the synthesis of a wide range of AHLs. The AHL synthases, YpsI and YtbI, are responsible for producing these signaling molecules. Notably, the YtbI synthase is capable of directing the synthesis of the full spectrum of AHLs identified in this bacterium, including the long-chain C15-HSL[1][2]. The quorum-sensing system in Y. pseudotuberculosis is known to be involved in the regulation of motility and cell clumping[3][4].

Quantitative Data on C15-HSL Production

Comprehensive profiling of the AHLs produced by Yersinia pseudotuberculosis has been achieved using advanced analytical techniques. While absolute concentrations can vary depending on culture conditions, the relative abundance of different AHLs has been determined.

Table 1: Profile of N-acyl-homoserine lactones (AHLs) produced by wild-type Yersinia pseudotuberculosis

AHL CompoundAcyl Chain3-oxo substitution3-hydroxy substitutionRelative Molar Ratio (%)
N-Butanoyl-L-homoserine lactoneC4NoNoLow
N-Hexanoyl-L-homoserine lactoneC6NoNoAbundant
N-(3-Oxohexanoyl)-L-homoserine lactoneC6YesNoAbundant
N-Heptanoyl-L-homoserine lactoneC7NoNoLow
N-(3-Oxoheptanoyl)-L-homoserine lactoneC7YesNoAbundant
N-Octanoyl-L-homoserine lactoneC8NoNoAbundant
N-(3-Oxooctanoyl)-L-homoserine lactoneC8YesNoAbundant
... (and other AHLs)............
This compound C15 No No Present

This table is a summary based on the findings of Ortori et al. (2007), which identified at least 24 different AHLs produced by Y. pseudotuberculosis, with acyl chains ranging from C4 to C15. The term "Abundant" refers to the most biologically relevant AHLs, while "Low" and "Present" indicate detection at lower relative concentrations. For precise molar ratios, refer to the original publication.[1][2]

Experimental Protocols

The identification and quantification of C15-HSL and other AHLs from bacterial cultures require sensitive and specific analytical methods. The following protocol is based on the comprehensive profiling performed on Yersinia pseudotuberculosis[1][2].

Extraction of AHLs from Bacterial Supernatant
  • Bacterial Culture: Grow Yersinia pseudotuberculosis in a suitable liquid medium (e.g., Luria-Bertani broth) to the desired cell density.

  • Cell Removal: Centrifuge the bacterial culture to pellet the cells.

  • Supernatant Collection: Carefully collect the cell-free supernatant.

  • Solvent Extraction: Perform a liquid-liquid extraction of the supernatant using a non-polar solvent such as dichloromethane (B109758) or ethyl acetate. This step partitions the AHLs into the organic phase.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A powerful method for the comprehensive profiling of AHLs is liquid chromatography coupled to a hybrid quadrupole-linear ion trap mass spectrometer (LC-QqQLIT)[1][2].

  • Chromatographic Separation: Inject the reconstituted extract into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 reverse-phase column. Use a gradient elution program with solvents such as water and acetonitrile, both often containing a small amount of formic acid to improve ionization.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into the mass spectrometer.

    • Ionization: Use a suitable ionization source, such as electrospray ionization (ESI) in positive ion mode.

    • Data Acquisition: Employ an information-dependent acquisition (IDA) method. This involves a survey scan to detect potential AHL parent ions, followed by triggered product ion scans (MS/MS) on these ions.

    • Identification: Identify AHLs based on their retention time and the presence of characteristic fragment ions in the MS/MS spectra. A common fragment ion for AHLs is at m/z 102, which corresponds to the protonated homoserine lactone ring.

Signaling Pathways and Molecular Interactions

The quorum-sensing circuitry in Yersinia pseudotuberculosis is intricate and involves a hierarchical regulatory cascade.

AHL Synthesis and Reception

N-acyl-homoserine lactones are synthesized by LuxI-family synthases. In Y. pseudotuberculosis, these are YpsI and YtbI. These enzymes utilize S-adenosylmethionine (SAM) and specific acyl-acyl carrier proteins (acyl-ACPs) as substrates to produce the corresponding AHLs. The YtbI synthase is responsible for the production of the full range of AHLs, including C15-HSL[1][2].

Once the extracellular concentration of AHLs reaches a certain threshold, they diffuse back into the bacterial cells and bind to their cognate LuxR-family transcriptional regulators, YpsR and YtbR. This binding typically leads to the dimerization of the LuxR-type protein, which then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription. While the specific receptor for C15-HSL has not been definitively identified, it is presumed to be one of the LuxR homologs, YpsR or YtbR.

AHL_Signaling_Pathway General AHL Signaling Pathway in Yersinia pseudotuberculosis cluster_synthesis AHL Synthesis cluster_cell Bacterial Cell SAM SAM YpsI_YtbI YpsI / YtbI (AHL Synthases) SAM->YpsI_YtbI Acyl_ACP Acyl_ACP Acyl_ACP->YpsI_YtbI AHLs N-acyl-homoserine lactones (including C15-HSL) YpsI_YtbI->AHLs AHLs_out Extracellular AHLs AHLs->AHLs_out Diffusion out AHLs_in Intracellular AHLs AHLs_out->AHLs_in Diffusion in at high concentration YpsR_YtbR YpsR / YtbR (LuxR-type Receptors) AHLs_in->YpsR_YtbR AHL_Receptor_Complex AHL-Receptor Complex YpsR_YtbR->AHL_Receptor_Complex Binding DNA Promoter DNA (lux box) AHL_Receptor_Complex->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

Caption: General AHL quorum sensing pathway in Y. pseudotuberculosis.

Experimental Workflow for AHL Profiling

The process of identifying and quantifying AHLs from a bacterial culture involves several key steps, from sample preparation to instrumental analysis.

Experimental_Workflow Workflow for AHL Profiling in Yersinia pseudotuberculosis Start Bacterial Culture (Y. pseudotuberculosis) Centrifugation Centrifugation Start->Centrifugation Supernatant Collect Cell-Free Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (e.g., Dichloromethane) Supernatant->Extraction Evaporation Solvent Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis (C18 column, ESI+) Reconstitution->LC_MS_Analysis Data_Analysis Data Analysis: - Retention Time - Parent Ion Mass - MS/MS Fragmentation (m/z 102) LC_MS_Analysis->Data_Analysis End AHL Profile (including C15-HSL) Data_Analysis->End

Caption: Experimental workflow for AHL identification.

Conclusion

Yersinia pseudotuberculosis stands as the primary confirmed natural producer of this compound. The presence of this long-chain AHL, alongside a diverse array of other signaling molecules, highlights the complexity of the quorum-sensing networks within this pathogen. The detailed experimental protocols, particularly those employing LC-MS/MS, are essential for the accurate identification and relative quantification of C15-HSL and other AHLs. Further research is warranted to elucidate the specific receptor for C15-HSL within the YpsR/YtbR system and to identify the precise downstream genetic targets regulated by this long-chain signaling molecule. A deeper understanding of these pathways could provide novel targets for the development of anti-virulence strategies against Yersinia infections.

References

N-pentadecanoyl-L-Homoserine lactone (C15-HSL): A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a long-chain N-acyl-homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule. Primarily identified as a product of Yersinia pseudotuberculosis, C15-HSL plays a role in intercellular communication, enabling bacteria to coordinate gene expression in a population density-dependent manner. This technical guide provides a comprehensive overview of the known biological activities of C15-HSL, including its role in quorum sensing and potential, yet to be fully elucidated, effects on biofilm formation, virulence, and host cell responses. Detailed experimental protocols for assessing these activities and visualizations of relevant signaling pathways and workflows are also presented to facilitate further research and drug development efforts targeting bacterial communication.

Introduction to N-acyl-homoserine lactones and Quorum Sensing

Quorum sensing is a sophisticated cell-to-cell communication process in bacteria that orchestrates collective behaviors.[1] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[1] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[1] AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification, which confers signal specificity.[2]

The canonical AHL-mediated quorum-sensing system involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds to the cognate AHL.[1] At low cell densities, the concentration of AHLs is negligible. As the bacterial population grows, the extracellular concentration of AHLs increases. Upon reaching a critical threshold, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors. This AHL-receptor complex then typically dimerizes and binds to specific DNA sequences, activating or repressing the transcription of target genes.[1] These genes often encode for virulence factors, biofilm formation proteins, and other factors that are most effective when expressed by a large, coordinated bacterial population.[3]

This compound (C15-HSL)

This compound (C15-HSL) is an AHL with a 15-carbon acyl side chain. Its primary known biological function is as a quorum-sensing signal molecule.

Quorum Sensing Activity

C15-HSL is produced by the bacterium Yersinia pseudotuberculosis.[4] It has been demonstrated to be a potent activator of the LasR quorum-sensing receptor, which is a key regulator of virulence in the opportunistic pathogen Pseudomonas aeruginosa.[4] This cross-species signaling highlights the potential for inter-bacterial communication in complex microbial communities.

The following table summarizes the known quantitative data on the quorum sensing activity of C15-HSL.

Assay Reporter Strain Activity Concentration Reference
GFP InductionPseudomonas putida F117 (pKR-C12)Induces GFP production0.094 nM[4]

Potential Biological Activities of C15-HSL

While direct experimental evidence for the following activities of C15-HSL is limited, based on the known functions of other long-chain AHLs, it is plausible that C15-HSL may exhibit similar effects. Further research is required to validate these potential activities.

Antibacterial and Antibiofilm Activity

The primary role of C15-HSL is as a signaling molecule, not a direct antibacterial agent. However, the manipulation of quorum-sensing pathways is a key strategy for antivirulence therapies. Understanding the binding of C15-HSL to its receptors can aid in the design of antagonists that block quorum sensing and thereby inhibit biofilm formation and the production of virulence factors.

Cytotoxicity

Long-chain AHLs, such as N-dodecanoyl-L-homoserine lactone (C12-HSL), have been shown to induce apoptosis in mammalian cells, including human granulocytes and monocytes.[5] It is hypothesized that C15-HSL may also possess cytotoxic properties, a crucial consideration in the context of host-pathogen interactions and for the development of AHL-based therapeutics.

Immunomodulatory Effects

AHLs are known to modulate the immune responses of host cells. For instance, some AHLs can influence the production of cytokines in macrophages.[6] The potential for C15-HSL to interact with and modulate the function of immune cells is an important area for future investigation, as this could have significant implications for the pathogenesis of infections caused by C15-HSL-producing bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of C15-HSL.

Synthesis of this compound

A general and robust method for the synthesis of N-acyl-homoserine lactones involves the acylation of L-homoserine lactone hydrobromide with the corresponding acylating agent.

Materials:

  • L-homoserine lactone hydrobromide

  • Pentadecanoyl chloride (or pentadecanoic acid)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) if starting from the carboxylic acid.

Procedure (using acyl chloride):

  • Dissolve L-homoserine lactone hydrobromide in anhydrous DCM.

  • Add DIPEA or TEA to neutralize the hydrobromide and stir for 15-30 minutes at room temperature.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of pentadecanoyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Quorum Sensing Reporter Assay

This protocol describes the use of a GFP-based reporter strain to quantify the quorum-sensing activity of C15-HSL.

Materials:

  • Pseudomonas putida F117 reporter strain carrying a LasR-responsive promoter fused to a GFP reporter gene (e.g., pKR-C12).

  • Luria-Bertani (LB) medium.

  • This compound (C15-HSL) stock solution.

  • 96-well microtiter plates.

  • Plate reader capable of measuring optical density (OD) at 600 nm and GFP fluorescence (Excitation: ~485 nm, Emission: ~510 nm).

Procedure:

  • Grow an overnight culture of the P. putida F117 reporter strain in LB medium at 30°C with appropriate antibiotic selection.

  • Dilute the overnight culture to an OD600 of approximately 0.05 in fresh LB medium.

  • Dispense 198 µL of the diluted culture into the wells of a 96-well plate.

  • Add 2 µL of C15-HSL stock solution at various concentrations to the wells (prepare a serial dilution). Include a negative control with no C15-HSL.

  • Incubate the plate at 30°C with shaking for a defined period (e.g., 6-8 hours).

  • Measure the OD600 and GFP fluorescence of each well using a plate reader.

  • Calculate the relative fluorescence units (RFU) by dividing the GFP fluorescence by the OD600 to normalize for cell growth.

Biofilm Inhibition Assay

The crystal violet assay is a common method to quantify biofilm formation. This protocol can be adapted to assess the potential of C15-HSL analogs or antagonists to inhibit biofilm formation.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa).

  • Tryptic Soy Broth (TSB) or other suitable growth medium.

  • Test compounds (e.g., C15-HSL antagonists).

  • 96-well flat-bottom microtiter plates.

  • 0.1% (w/v) crystal violet solution.

  • 30% (v/v) acetic acid in water.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Grow an overnight culture of the bacterial strain.

  • Dilute the culture in fresh medium to a starting OD600 of ~0.05.

  • Add 100 µL of the diluted culture to the wells of a 96-well plate.

  • Add the test compounds at various concentrations. Include a positive control (bacteria only) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS).

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells with PBS until the negative control wells are colorless.

  • Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

  • Measure the absorbance at 570 nm.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of a compound.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • C15-HSL.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed the cells in a 96-well plate at a density of ~1 x 10^4 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of C15-HSL for 24-48 hours. Include a vehicle control.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage of the vehicle control.

Visualizations

Signaling Pathway

Quorum_Sensing_Pathway cluster_bacteria Gram-Negative Bacterium LuxI LuxI-type Synthase C15_ext C15-HSL (extracellular) LuxI->C15_ext Synthesis & Release LuxR LuxR-type Receptor Dimer AHL-Receptor Complex LuxR->Dimer Dimerization DNA Target Genes Response Coordinated Response (e.g., Virulence) DNA->Response C15_int C15-HSL (intracellular) C15_ext->C15_int Diffusion (High cell density) C15_int->LuxR Binding Dimer->DNA Activation

Caption: Generalized LuxI/R-type quorum-sensing circuit activated by C15-HSL.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_activity Biological Activity Assessment cluster_analysis Data Analysis & Interpretation start Chemical Synthesis of C15-HSL purification Purification (Chromatography) start->purification characterization Structural Verification (NMR, MS) purification->characterization qs_assay Quorum Sensing Reporter Assay characterization->qs_assay biofilm_assay Biofilm Inhibition Assay characterization->biofilm_assay cyto_assay Cytotoxicity Assay (MTT) characterization->cyto_assay immuno_assay Immunomodulation Assay (Cytokine Profiling) characterization->immuno_assay data_analysis Quantitative Data Analysis (EC50, IC50, etc.) qs_assay->data_analysis biofilm_assay->data_analysis cyto_assay->data_analysis immuno_assay->data_analysis interpretation Interpretation of Biological Significance data_analysis->interpretation

Caption: Workflow for the synthesis and biological evaluation of C15-HSL.

Conclusion and Future Directions

This compound is a validated quorum-sensing signal molecule with the potential for a range of other biological activities. While its role in activating the LasR receptor is established, further research is critically needed to delineate its specific effects on biofilm formation, bacterial virulence, and host cell responses, including cytotoxicity and immunomodulation. The experimental protocols and visualizations provided in this guide offer a framework for researchers to systematically investigate the multifaceted biological role of C15-HSL. A deeper understanding of this long-chain AHL will be invaluable for the development of novel anti-infective strategies that target bacterial communication and for elucidating the complex interplay between bacteria and their hosts.

References

An In-depth Technical Guide to the Receptor Binding Affinity of N-pentadecanoyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of N-pentadecanoyl-L-Homoserine lactone (C15-HSL) and its interaction with its cognate receptors. C15-HSL is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various Gram-negative bacteria. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, often regulating virulence, biofilm formation, and other collective behaviors.

This compound (C15-HSL) and its Primary Receptor

This compound is a key signaling molecule in bacterial communication.[1] The primary receptor for C15-HSL and other long-chain AHLs in many pathogenic bacteria, such as Pseudomonas aeruginosa, is the transcriptional regulator LasR.[1] LasR is a member of the LuxR family of proteins, which act as intracellular receptors for AHLs.[2] The binding of an AHL to its cognate LuxR-type receptor typically induces a conformational change, leading to receptor dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes, thereby modulating their transcription.[3]

Quantitative Binding Affinity Data

For comparative purposes, computational studies and experimental data on other long-chain AHLs that bind to LasR provide an indication of the expected affinity range. Molecular docking studies have been employed to estimate the binding energies of various AHL analogues to the LasR active site.[4][5]

Table 1: Biological Activity of this compound (C15-HSL)

CompoundAssay SystemMeasured ParameterValueReference
This compoundP. putida F117 reporter strain (pKR-C12)Concentration for GFP induction0.094 nM[1]

Table 2: Binding Affinity of Related N-Acyl Homoserine Lactones to LasR

LigandReceptorMethodBinding ParameterValueReference
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)LasRReporter Gene AssayEC50~100 nM[6]
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)LasRMolecular DockingEstimated Binding Energy-5.1 to -5.593 kcal/mol[3]

Experimental Protocols for Determining Binding Affinity

To experimentally determine the binding affinity of C15-HSL to its receptor, several biophysical techniques can be employed. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are a gold-standard method for quantifying ligand-receptor interactions. This technique involves the use of a radiolabeled ligand (e.g., ³H-C15-HSL) to measure its binding to a receptor.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for C15-HSL binding to its receptor.

Materials:

  • Radiolabeled C15-HSL (e.g., ³H-C15-HSL)

  • Unlabeled C15-HSL

  • Purified receptor protein (e.g., LasR) or membrane preparations containing the receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Saturation Binding Assay (to determine Kd and Bmax):

    • Prepare a series of dilutions of the radiolabeled C15-HSL in binding buffer.

    • In a multi-well plate, add a constant amount of the receptor preparation to each well.

    • Add the different concentrations of radiolabeled C15-HSL to the wells.

    • To determine non-specific binding, a parallel set of wells is prepared with the addition of a high concentration of unlabeled C15-HSL to saturate the specific binding sites.

    • Incubate the plates at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound ligand-receptor complexes from the unbound ligand.

    • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.

  • Competitive Binding Assay (to determine Ki):

    • Prepare a series of dilutions of unlabeled C15-HSL.

    • In a multi-well plate, add the receptor preparation, a fixed concentration of radiolabeled C15-HSL, and the varying concentrations of unlabeled C15-HSL.

    • Follow steps 5-8 from the saturation binding assay.

    • Plot the percentage of specific binding against the concentration of the unlabeled C15-HSL.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G cluster_saturation Saturation Binding Assay Workflow s_start Start s_prep_ligand Prepare dilutions of radiolabeled C15-HSL s_start->s_prep_ligand s_add_receptor Add constant amount of receptor to wells s_prep_ligand->s_add_receptor s_add_ligand Add radiolabeled C15-HSL to wells s_add_receptor->s_add_ligand s_nsb Add excess unlabeled C15-HSL for non-specific binding control s_add_receptor->s_nsb s_incubate Incubate to reach equilibrium s_add_ligand->s_incubate s_nsb->s_incubate s_filter Filter to separate bound and unbound s_incubate->s_filter s_wash Wash filters s_filter->s_wash s_count Measure radioactivity s_wash->s_count s_calc Calculate specific binding s_count->s_calc s_plot Plot and fit data s_calc->s_plot s_end Determine Kd and Bmax s_plot->s_end

Caption: Workflow for a saturation radioligand binding assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

  • Purified receptor protein (e.g., LasR)

  • C15-HSL

  • ITC buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Isothermal titration calorimeter

Protocol:

  • Prepare a solution of the purified receptor protein in the ITC buffer and place it in the sample cell of the calorimeter.

  • Prepare a solution of C15-HSL in the same ITC buffer at a concentration 10-20 times higher than the receptor and load it into the injection syringe.

  • Set the desired temperature for the experiment.

  • Perform a series of small, sequential injections of the C15-HSL solution into the sample cell containing the receptor protein.

  • With each injection, the heat change resulting from the binding is measured.

  • The raw data is a series of heat-flow peaks corresponding to each injection.

  • Integrate the area under each peak to determine the heat released or absorbed per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting isotherm to a binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH. The ΔS can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)), where Ka = 1/Kd.

G cluster_itc Isothermal Titration Calorimetry (ITC) Workflow itc_start Start itc_prep_receptor Prepare purified receptor in ITC buffer itc_start->itc_prep_receptor itc_prep_ligand Prepare C15-HSL in matching ITC buffer itc_start->itc_prep_ligand itc_load_cell Load receptor into sample cell itc_prep_receptor->itc_load_cell itc_load_syringe Load C15-HSL into injection syringe itc_prep_ligand->itc_load_syringe itc_titrate Perform sequential injections itc_load_cell->itc_titrate itc_load_syringe->itc_titrate itc_measure Measure heat change per injection itc_titrate->itc_measure itc_integrate Integrate heat flow peaks itc_measure->itc_integrate itc_plot Plot heat change vs. molar ratio itc_integrate->itc_plot itc_fit Fit data to binding model itc_plot->itc_fit itc_end Determine Kd, n, ΔH, ΔS itc_fit->itc_end

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time.

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Materials:

  • Purified receptor protein (e.g., LasR)

  • C15-HSL

  • SPR sensor chip (e.g., CM5)

  • SPR instrument

  • Running buffer (e.g., HBS-EP)

Protocol:

  • Immobilize the purified receptor protein onto the surface of the SPR sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions of C15-HSL in the running buffer.

  • Inject the different concentrations of C15-HSL over the sensor chip surface containing the immobilized receptor.

  • The binding of C15-HSL to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • After the association phase, inject running buffer without C15-HSL to monitor the dissociation of the ligand-receptor complex.

  • Regenerate the sensor surface to remove the bound C15-HSL for subsequent injections.

  • The resulting sensorgrams (plots of RU versus time) are analyzed to determine the kinetic parameters (ka and kd) by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

  • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

G cluster_spr Surface Plasmon Resonance (SPR) Workflow spr_start Start spr_immobilize Immobilize receptor on sensor chip spr_start->spr_immobilize spr_prep_ligand Prepare dilutions of C15-HSL spr_immobilize->spr_prep_ligand spr_inject Inject C15-HSL over sensor surface spr_prep_ligand->spr_inject spr_measure_assoc Measure association (RU change) spr_inject->spr_measure_assoc spr_inject_buffer Inject running buffer spr_measure_assoc->spr_inject_buffer spr_measure_dissoc Measure dissociation spr_inject_buffer->spr_measure_dissoc spr_regenerate Regenerate sensor surface spr_measure_dissoc->spr_regenerate spr_regenerate->spr_inject Next concentration spr_analyze Analyze sensorgrams spr_regenerate->spr_analyze spr_end Determine ka, kd, and Kd spr_analyze->spr_end

Caption: Workflow for Surface Plasmon Resonance (SPR).

Signaling Pathway

The binding of C15-HSL to its cognate LuxR-type receptor, such as LasR, initiates a well-characterized signaling cascade that is central to quorum sensing in many Gram-negative bacteria.

  • Synthesis and Diffusion: C15-HSL is synthesized intracellularly by a LuxI-type synthase. As the bacterial population density increases, C15-HSL accumulates in the extracellular environment and diffuses back into the bacterial cells.

  • Receptor Binding: Inside the cytoplasm, C15-HSL binds to the N-terminal ligand-binding domain of the monomeric LasR protein.

  • Conformational Change and Dimerization: This binding event induces a conformational change in the LasR protein, promoting its dimerization.[3]

  • DNA Binding: The LasR dimer is now in its active conformation and binds to specific 20-bp palindromic DNA sequences called "lux boxes" located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the LasR-C15-HSL complex to the lux box recruits RNA polymerase, leading to the activation or repression of target gene transcription. These target genes often include those responsible for virulence factor production, biofilm formation, and the synthesis of the AHL itself, creating a positive feedback loop.[7]

G cluster_pathway C15-HSL Signaling Pathway C15_ext Extracellular C15-HSL C15_int Intracellular C15-HSL C15_ext->C15_int Diffusion LasR_C15 LasR-C15-HSL Complex C15_int->LasR_C15 Binding LasR_mono Monomeric LasR LasR_mono->LasR_C15 LasR_dimer Active LasR Dimer LasR_C15->LasR_dimer Dimerization lux_box lux box (DNA) LasR_dimer->lux_box Binds to luxI luxI gene LasR_dimer->luxI Activates gene_exp Target Gene Expression lux_box->gene_exp Regulates phenotype Quorum Sensing Phenotypes gene_exp->phenotype LuxI_synthase LuxI Synthase luxI->LuxI_synthase Encodes C15_synth C15-HSL Synthesis LuxI_synthase->C15_synth C15_synth->C15_int

Caption: Generalized signaling pathway for C15-HSL and its LuxR-type receptor.

Conclusion

This compound is a potent quorum-sensing signal molecule that activates the LasR receptor. While direct quantitative binding affinity data remains to be experimentally determined and published, its high biological activity suggests a strong interaction. The experimental protocols outlined in this guide provide a clear path for researchers to determine the precise binding kinetics and thermodynamics of the C15-HSL-LasR interaction. A thorough understanding of this binding event is crucial for the development of novel anti-virulence strategies that target bacterial quorum sensing.

References

The Unseen Hand: A Technical Guide to the C15-HSL Mechanism of Action in Bacterial Communication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Introduction

In the intricate world of microbiology, bacteria have evolved sophisticated communication systems to coordinate their collective behaviors. This process, known as quorum sensing (QS), relies on the production, detection, and population-wide response to small signal molecules called autoinducers. Among the most studied autoinducers in Gram-negative bacteria are N-acyl homoserine lactones (AHLs). These molecules share a common homoserine lactone ring but vary in the length and modification of their acyl side chain, which provides signaling specificity.[1][2]

This guide focuses on the mechanism of action of N-pentadecanoyl-L-homoserine lactone (C15-HSL), a long-chain AHL. While specific research on C15-HSL is limited, its mechanism can be understood through the well-established paradigm of other long-chain AHLs. These molecules are crucial in regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance in various pathogenic and symbiotic bacteria.[3][4] Understanding the core mechanics of C15-HSL signaling is therefore a critical endeavor for developing novel anti-infective therapies that disrupt bacterial communication, a strategy known as quorum quenching.

Core Mechanism of Long-Chain AHL Signaling

The C15-HSL signaling circuit, like other AHL-based QS systems, is centered around two key proteins: a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that detects the signal and modulates gene expression.[1]

  • Synthesis of C15-HSL: A LuxI-type synthase synthesizes C15-HSL using S-adenosylmethionine (SAM) as the donor for the homoserine lactone ring and, presumably, pentadecanoyl-acyl carrier protein (ACP) from the fatty acid biosynthesis pathway as the donor for the C15 acyl chain.

  • Diffusion and Accumulation: As a relatively nonpolar molecule, C15-HSL is thought to diffuse across the bacterial cell membrane. As the bacterial population density increases, the extracellular concentration of C15-HSL rises.

  • Receptor Binding and Activation: Once the intracellular concentration of C15-HSL reaches a critical threshold, it binds to the N-terminal ligand-binding domain of its cognate LuxR-type receptor. This binding event is believed to induce a conformational change in the receptor, leading to its stabilization and dimerization.[5]

  • Transcriptional Regulation: The activated LuxR-C15-HSL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding event typically recruits RNA polymerase, leading to the activation or repression of gene transcription. Often, one of the activated genes is the luxI homolog itself, creating a positive feedback loop that rapidly amplifies the QS signal.[6]

G General C15-HSL Signaling Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase AHL_out C15-HSL LuxI->AHL_out Synthesis LuxR LuxR-type Receptor LuxR_AHL Activated Complex (LuxR-C15-HSL)₂ LuxR->LuxR_AHL Dimerization DNA Promoter (lux box) LuxR_AHL->DNA Binds Genes Target Genes DNA->Genes Transcription AHL_out->AHL_in Diffusion (High Cell Density) AHL_in->LuxR Binding

A generalized signaling pathway for C15-HSL.

Quantitative Data for Long-Chain AHLs

AHL MoleculeProducing Organism (Example)Cognate ReceptorEffective ConcentrationReference
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) Pseudomonas aeruginosaLasR~1-10 µM[7]
N-dodecanoyl-L-homoserine lactone (C12-HSL) Pseudomonas aeruginosa-Inhibits mast cell degranulation[8]
N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL) Sinorhizobium melilotiExpR~0.1-1 µM[9]
N-tetradecanoyl-L-homoserine lactone (C14-HSL) Found in dental caries saliva-Detected in clinical samples[4]
N-(3-oxohexadecanoyl)-L-homoserine lactone (3-oxo-C16-HSL) Identified from metagenomic libraryLuxR homologNot specified[10]

Experimental Protocols

The study of C15-HSL and other long-chain AHLs requires robust methodologies for their synthesis, detection, and biological characterization.

Protocol 1: Chemical Synthesis of this compound (C15-HSL)

This protocol describes a general method for the acylation of L-homoserine lactone, which can be adapted for C15-HSL.[11][12]

Materials:

  • L-homoserine lactone hydrobromide

  • Pentadecanoyl chloride (or pentadecanoic acid)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Coupling agents (e.g., EDC, HOBt) if starting from the acid

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Suspend L-homoserine lactone hydrobromide (1.1 eq) in anhydrous DCM at 0 °C.

  • Add TEA (2.5 eq) dropwise and stir for 20 minutes.

  • In a separate flask, dissolve pentadecanoyl chloride (1.0 eq) in anhydrous DCM.

  • Add the pentadecanoyl chloride solution dropwise to the L-homoserine lactone mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure C15-HSL.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

G Workflow for C15-HSL Chemical Synthesis reagents L-Homoserine Lactone + Pentadecanoyl Chloride reaction Acylation Reaction (DCM, TEA, 0°C to RT) reagents->reaction workup Aqueous Workup (Wash & Dry) reaction->workup purification Silica Gel Chromatography workup->purification analysis Structural Analysis (NMR, MS) purification->analysis product Pure C15-HSL analysis->product

A simplified workflow for the chemical synthesis of C15-HSL.
Protocol 2: Extraction and Quantification of C15-HSL using LC-MS/MS

This protocol provides a method for detecting and quantifying long-chain AHLs from bacterial culture supernatants.[13][14][15]

Materials:

  • Bacterial culture supernatant (e.g., 50 mL)

  • Dichloromethane or ethyl acetate (acidified with 0.1% formic acid)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Acetonitrile (B52724) (HPLC grade)

  • C18 solid-phase extraction (SPE) cartridges (optional)

  • LC-MS/MS system with a C18 column

Procedure:

  • Grow the bacterial strain of interest to the desired cell density (e.g., late exponential or stationary phase).

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Perform a liquid-liquid extraction by adding an equal volume of dichloromethane to the supernatant in a separatory funnel.

  • Shake vigorously for 1-2 minutes and allow the layers to separate. Collect the organic (bottom) layer. Repeat the extraction two more times.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at low temperature (<40°C).

  • Reconstitute the dried extract in a small, known volume of acetonitrile (e.g., 200 µL).

  • Analyze the sample using a reverse-phase HPLC system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separation: Use a C18 column with a water/acetonitrile gradient (both with 0.1% formic acid).

    • Detection: Use positive electrospray ionization (ESI+). Monitor for the specific parent ion mass of C15-HSL and its characteristic daughter fragment ion (m/z 102, corresponding to the homoserine lactone ring).

  • Quantify the amount of C15-HSL by comparing the peak area to a standard curve generated with the synthetic C15-HSL standard.

Protocol 3: Gene Expression Analysis via qRT-PCR

This protocol details how to measure the change in transcription of a target gene in response to exogenous C15-HSL.

Materials:

  • Bacterial strain with a putative C15-HSL receptor

  • Growth medium (e.g., LB broth)

  • Synthetic C15-HSL

  • DMSO (as a solvent for C15-HSL)

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit (cDNA synthesis)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the target gene and a housekeeping gene (e.g., 16S rRNA)

  • qPCR instrument

Procedure:

  • Grow the bacterial strain to early or mid-exponential phase.

  • Divide the culture into two flasks: a treatment group and a control group.

  • Add C15-HSL (dissolved in DMSO) to the treatment group to a final desired concentration (e.g., 10 µM). Add an equivalent volume of DMSO to the control group.

  • Incubate both cultures for a defined period (e.g., 2-4 hours).

  • Harvest the cells by centrifugation at 4°C.

  • Immediately extract total RNA from the cell pellets using a commercial RNA extraction kit, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the purified RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.

  • Analyze the results using the ΔΔCt method to determine the fold change in target gene expression in the C15-HSL treated sample relative to the control, normalized to the housekeeping gene.

G Workflow for qRT-PCR Gene Expression Analysis culture Bacterial Culture (Exponential Phase) split Split Culture culture->split control Control (+ DMSO) split->control treatment Treatment (+ C15-HSL) split->treatment incubation Incubate control->incubation treatment->incubation harvest Harvest Cells incubation->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis

A workflow for analyzing gene expression in response to C15-HSL.

Conclusion and Future Directions

This compound (C15-HSL) is a long-chain AHL that, based on the established quorum sensing paradigm, likely functions as a key signaling molecule in specific Gram-negative bacteria. Its mechanism of action is presumed to involve a LuxI/LuxR-type system that regulates gene expression in a cell-density-dependent manner. While direct experimental evidence for C15-HSL is currently sparse, the protocols and comparative data presented in this guide provide a robust framework for its future investigation.

Future research should focus on identifying the bacterial species that produce and respond to C15-HSL, characterizing its cognate LuxR receptor, and elucidating the specific genes and phenotypes it regulates. Such studies will not only fill a gap in our fundamental understanding of bacterial communication but may also unveil novel targets for the development of anti-pathogenic agents aimed at disrupting quorum sensing.

References

Unveiling Novel Functions of N-pentadecanoyl-L-Homoserine Lactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a long-chain N-acyl homoserine lactone (AHL) primarily known for its role as a quorum-sensing signal molecule in Gram-negative bacteria, notably produced by Yersinia pseudotuberculosis.[1][2] While its function in bacterial cell-to-cell communication is well-established, emerging research into long-chain AHLs suggests a broader range of biological activities, including modulation of host eukaryotic cell functions. This technical guide explores the potential novel functions of C15-HSL, extending beyond its canonical role in quorum sensing. By examining data from closely related long-chain AHLs, this document provides insights into the potential immunomodulatory, anti-cancer, and other cellular effects of C15-HSL. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further investigation into this multifaceted molecule.

Introduction: Beyond Quorum Sensing

N-acyl homoserine lactones are a class of signaling molecules pivotal for bacterial quorum sensing, a process that allows bacteria to coordinate gene expression in a population-density-dependent manner. This coordination is crucial for various bacterial processes, including biofilm formation, virulence factor production, and antibiotic resistance. C15-HSL, with its 15-carbon acyl chain, falls into the category of long-chain AHLs.[1]

While the primary role of AHLs is in intraspecies communication, a growing body of evidence indicates that these molecules can also engage in inter-kingdom signaling, influencing the behavior of host eukaryotic cells. Much of this research has focused on N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) produced by the opportunistic pathogen Pseudomonas aeruginosa. Given the structural similarity, it is plausible that C15-HSL exerts comparable effects on mammalian cells, opening up new avenues for research and therapeutic development. This guide will delve into these potential novel functions, providing a framework for their investigation.

Potential Novel Functions of this compound

Based on studies of structurally similar long-chain AHLs, the following are potential novel functions of C15-HSL that warrant further investigation:

Immunomodulatory and Anti-inflammatory Effects

Long-chain AHLs have been shown to possess significant immunomodulatory properties. These molecules can influence the host's immune response, which has implications for chronic infections and inflammatory diseases.

Key Observations from Related AHLs:

  • Cytokine Modulation: 3-oxo-C12-HSL has been demonstrated to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-12, while promoting the production of the anti-inflammatory cytokine IL-10 in macrophages.

  • Lymphocyte Proliferation: At varying concentrations, some AHLs can either inhibit or stimulate lymphocyte proliferation.

  • Dendritic Cell Maturation: Certain AHLs can prevent the maturation of dendritic cells, which are crucial for initiating adaptive immune responses.

These effects suggest that C15-HSL could play a role in modulating the host immune system, potentially influencing the outcome of bacterial infections and inflammatory conditions.

Induction of Apoptosis in Cancer Cells

A compelling area of research is the pro-apoptotic activity of long-chain AHLs in various cancer cell lines. This suggests a potential therapeutic application for these molecules in oncology.

Key Observations from Related AHLs:

  • Mitochondrial Pathway: N-(3-Oxo-acyl)-homoserine lactones can induce apoptosis in fibroblasts and tumor cells primarily through a mitochondrial-dependent pathway.[3][4]

  • Cell Viability Reduction: Studies on pancreatic carcinoma cells have shown that 3-oxo-C12-HSL can decrease cell viability, inhibit colony formation, and reduce cell migration.[5][6]

  • Neutrophil Apoptosis: 3-oxo-C12-HSL has been shown to trigger apoptosis in neutrophils through a mechanism involving calcium signaling and mitochondrial dysfunction.[7]

The pro-apoptotic and anti-proliferative effects observed with 3-oxo-C12-HSL suggest that C15-HSL may also possess anti-cancer properties.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of long-chain AHLs on eukaryotic cells. It is important to note that this data is primarily from studies on 3-oxo-C12-HSL and should be considered as a predictive framework for potential C15-HSL activity.

Table 1: Immunomodulatory Effects of 3-oxo-C12-HSL

Cell TypeTreatmentEffectConcentrationReference
Murine Macrophages3-oxo-C12-HSL + LPSInhibition of TNF-α production10-100 µM
Human PBMC3-oxo-C12-HSLInhibition of lymphocyte proliferation> 50 µM
Murine Dendritic Cells3-oxo-C12-HSLInhibition of LPS-induced maturation10 µM
RAW264.7 Macrophages3-oxo-C12-HSL + LPSAmplification of IL-10 production12.5 - 100 µM

Table 2: Pro-apoptotic and Anti-proliferative Effects of 3-oxo-C12-HSL

Cell LineEffectIC50 / Effective ConcentrationReference
Panc-1 (Pancreatic)Decreased cell viability (apoptosis)100 µM[6]
ASPC-1 (Pancreatic)Inhibition of cell migration100 µM[5]
LS174T (Goblet cells)Decreased cell viability (apoptosis)100 µM[8]
Jurkat (T-lymphocyte)Induction of apoptosis~50 µM
NeutrophilsInduction of apoptosis100 µM[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the novel functions of C15-HSL. These protocols are adapted from established methods used for other long-chain AHLs.

Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of C15-HSL on the viability and cytotoxicity in a specific cell line (e.g., a cancer cell line or an immune cell line).

Materials:

  • C15-HSL (≥98% purity)[1]

  • Cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare a stock solution of C15-HSL in DMSO. Dilute the stock solution in culture medium to achieve final desired concentrations (e.g., 1, 10, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of C15-HSL. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cytokine Production Assay (ELISA)

Objective: To measure the effect of C15-HSL on the production of specific cytokines by immune cells.

Materials:

  • Immune cells (e.g., macrophages, PBMCs)

  • C15-HSL

  • LPS (lipopolysaccharide) or other stimuli

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-10, IL-12)

  • 96-well ELISA plates

  • Plate reader

Protocol:

  • Cell Seeding and Treatment: Seed immune cells in a 24-well plate. Pre-treat the cells with various concentrations of C15-HSL for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS for macrophages) for a specified time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the culture supernatants.

  • ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Generate a standard curve using recombinant cytokine standards and calculate the concentration of the cytokine in each sample.

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the investigation of C15-HSL's novel functions.

Apoptosis_Pathway C15_HSL N-pentadecanoyl-L- Homoserine lactone Mitochondrion Mitochondrion C15_HSL->Mitochondrion Enters Cell Cell_Membrane Cell Membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Putative mitochondrial-dependent apoptosis pathway induced by C15-HSL.

Experimental_Workflow start Start: Hypothesis (C15-HSL has novel functions) cell_culture Cell Culture (e.g., Cancer or Immune cells) start->cell_culture treatment Treatment with C15-HSL (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay cytokine_assay Cytokine Assay (e.g., ELISA) treatment->cytokine_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis cytokine_assay->data_analysis conclusion Conclusion on Novel Functions of C15-HSL data_analysis->conclusion

Caption: General experimental workflow for investigating novel functions of C15-HSL.

Immunomodulation_Pathway C15_HSL N-pentadecanoyl-L- Homoserine lactone Macrophage Macrophage C15_HSL->Macrophage Interacts with NFkB_pathway NF-κB Pathway Macrophage->NFkB_pathway Modulates MAPK_pathway MAPK Pathway Macrophage->MAPK_pathway Modulates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB_pathway->Pro_inflammatory Inhibition Anti_inflammatory Anti-inflammatory Cytokines (IL-10) MAPK_pathway->Anti_inflammatory Activation

Caption: Hypothesized immunomodulatory signaling pathways affected by C15-HSL.

Conclusion and Future Directions

While the primary role of this compound in bacterial quorum sensing is well-documented, the exploration of its novel functions in modulating host eukaryotic cell processes presents an exciting frontier in cell biology and drug discovery. The potential immunomodulatory and anti-cancer activities, extrapolated from studies on structurally similar long-chain AHLs, underscore the importance of further research focused specifically on C15-HSL.

Future investigations should aim to:

  • Confirm the direct effects of C15-HSL on a wide range of eukaryotic cell types.

  • Elucidate the specific molecular targets and signaling pathways modulated by C15-HSL.

  • Conduct in vivo studies to validate the physiological relevance of the observed in vitro effects.

  • Explore the therapeutic potential of C15-HSL and its analogues in inflammatory diseases and cancer.

This technical guide provides a foundational framework for researchers to embark on these investigations, offering both the theoretical basis and practical methodologies to unlock the full potential of this intriguing bacterial signaling molecule.

References

Methodological & Application

Application Notes and Protocols for the Detection of N-pentadecanoyl-L-Homoserine lactone (C15-HSL) using Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum sensing (QS) signal molecule in various Gram-negative bacteria. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. The detection and quantification of specific AHLs like C15-HSL are crucial for understanding bacterial communication, developing anti-virulence strategies, and for various applications in drug development and environmental monitoring. This document provides detailed application notes and protocols for the detection of C15-HSL using different biosensor technologies.

Overview of Biosensor Technologies for C15-HSL Detection

Several biosensor platforms can be employed for the detection of C15-HSL. These biosensors typically consist of a biological recognition element that specifically interacts with the target AHL and a transducer that converts this interaction into a measurable signal. The primary types of biosensors used for AHL detection include whole-cell biosensors, cell-free biosensors, and electrochemical and optical biosensors.

Whole-Cell Biosensors: These are genetically engineered microorganisms that produce a detectable signal (e.g., light, fluorescence, or color) in the presence of specific AHLs. They are highly sensitive and provide a direct measure of the biological activity of the target molecule.

Cell-Free Biosensors: These systems utilize the cellular machinery (e.g., receptor proteins, enzymes) extracted from whole-cell biosensors in an in-vitro format. They offer faster detection times as they do not require cell growth and can be more stable for storage.

Electrochemical Biosensors: These devices measure changes in electrical properties (e.g., current, potential) upon the interaction of the AHL with a bioreceptor immobilized on an electrode surface. They offer the potential for rapid, label-free, and portable detection.

Optical Biosensors: These biosensors utilize changes in optical phenomena such as luminescence, fluorescence, or surface plasmon resonance upon AHL binding to a recognition element. They are known for their high sensitivity and specificity.

Quantitative Data Summary

The following table summarizes the quantitative performance of various biosensor types for the detection of C15-HSL and other long-chain AHLs.

Biosensor TypeBioreceptor SystemTarget Analyte(s)Limit of Detection (LOD)Dynamic RangeReporter/SignalReference(s)
Whole-Cell Pseudomonas putida F117 (pKR-C12)C15-HSL 0.094 nM Not specifiedGreen Fluorescent Protein (GFP)
Sinorhizobium meliloti (SinI/R-based)C14-HSL and longerNot specifiedNot specifiedβ-galactosidase (lacZ)[1]
Agrobacterium tumefaciens (TraR-based)Broad range (C4-C12+)Varies by AHLVaries by AHLLuminescence (luxCDABE)[2]
Cell-Free Agrobacterium tumefaciens lysate (TraR-based)Broad range AHLs~10-30 nM (luminescence)Not specifiedβ-galactosidase/Luminescence[3]
Electrochemical TEMPO-ZnPc Modified ElectrodeGeneral AHLsNot specified for C15-HSLNot specifiedAmperometric signal[4]
Optical (Luminescence) E. coli (luxCDABE-based)Broad range AHLsVaries by AHLVaries by AHLBioluminescence[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway in a LasR-based Whole-Cell Biosensor

The detection of C15-HSL by a whole-cell biosensor, such as Pseudomonas putida F117 carrying the pKR-C12 plasmid, is typically based on the activation of a LuxR-type transcriptional regulator. In this case, the LasR protein from Pseudomonas aeruginosa is often used due to its ability to recognize a range of long-chain AHLs. The binding of C15-HSL to LasR induces a conformational change in the protein, leading to its dimerization and subsequent binding to a specific DNA sequence (the las box) in the promoter region of a reporter gene (e.g., gfp). This binding event activates the transcription of the reporter gene, resulting in the production of a measurable signal like green fluorescence.

Signaling_Pathway C15_HSL C15-HSL LasR_inactive Inactive LasR (Monomer) C15_HSL->LasR_inactive Binds to LasR_active Active LasR-C15-HSL Complex (Dimer) LasR_inactive->LasR_active Dimerization las_promoter las Promoter LasR_active->las_promoter Binds to gfp_gene gfp Gene las_promoter->gfp_gene Activates Transcription GFP Green Fluorescent Protein (GFP) gfp_gene->GFP Translation Fluorescence Fluorescence Signal GFP->Fluorescence Emits

Caption: C15-HSL detection via a LasR-based whole-cell biosensor.

Experimental Workflow for Whole-Cell Biosensor Assay

The general workflow for detecting C15-HSL using a whole-cell biosensor involves preparing the biosensor culture, exposing it to the sample containing C15-HSL, incubating to allow for signal induction, and finally measuring the reporter signal.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection culture_prep 1. Prepare overnight culture of whole-cell biosensor inoculation 3. Inoculate biosensor into fresh medium with sample culture_prep->inoculation sample_prep 2. Prepare sample containing C15-HSL (and controls) sample_prep->inoculation incubation 4. Incubate at optimal temperature and time inoculation->incubation measurement 5. Measure reporter signal (e.g., fluorescence, luminescence) incubation->measurement analysis 6. Analyze data and quantify C15-HSL measurement->analysis

Caption: General workflow for C15-HSL detection using a whole-cell biosensor.

Experimental Protocols

Protocol 1: Detection of C15-HSL using Pseudomonas putida F117 (pKR-C12) Whole-Cell Biosensor

This protocol is adapted from general procedures for AHL biosensors and is specifically tailored for the detection of long-chain AHLs like C15-HSL using the P. putida F117 reporter strain, which expresses GFP in response to LasR activation.

Materials:

  • Pseudomonas putida F117 (pKR-C12) biosensor strain

  • LB (Luria-Bertani) medium

  • Appropriate antibiotic for plasmid maintenance (e.g., tetracycline)

  • C15-HSL standard (for calibration curve)

  • Samples to be tested

  • 96-well microtiter plates (black, clear bottom for fluorescence reading)

  • Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~515 nm)

  • Incubator shaker

Procedure:

  • Preparation of Biosensor Culture:

    • Inoculate a single colony of P. putida F117 (pKR-C12) into 5 mL of LB medium containing the appropriate antibiotic.

    • Incubate overnight at 30°C with shaking (200 rpm).

  • Assay Setup:

    • Prepare a standard curve of C15-HSL by making serial dilutions in LB medium (e.g., from 1 µM to 0.01 nM).

    • In a 96-well microtiter plate, add 100 µL of each C15-HSL standard dilution to triplicate wells.

    • Add 100 µL of the test samples to other wells. Include negative controls (LB medium only).

    • Dilute the overnight biosensor culture 1:100 in fresh, pre-warmed LB medium.

    • Add 100 µL of the diluted biosensor culture to each well of the 96-well plate.

  • Incubation:

    • Cover the microtiter plate and incubate at 30°C for 4-6 hours. The optimal incubation time may need to be determined empirically.

  • Measurement:

    • Measure the optical density at 600 nm (OD600) to assess cell growth.

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~515 nm).

  • Data Analysis:

    • Normalize the fluorescence signal by dividing the fluorescence intensity by the OD600 for each well to account for differences in cell density.

    • Plot the normalized fluorescence against the C15-HSL concentration for the standards to generate a calibration curve.

    • Determine the concentration of C15-HSL in the test samples by interpolating their normalized fluorescence values on the calibration curve.

Protocol 2: General Protocol for Luminescence-Based Detection of Long-Chain AHLs

This protocol describes a general method using a luminescence-based whole-cell biosensor, such as E. coli carrying a plasmid with a luxCDABE reporter gene under the control of an AHL-inducible promoter (e.g., from the tra or las system).

Materials:

  • Luminescence-based biosensor strain (e.g., E. coli with pSB1075 for LasR-based detection)

  • LB medium with appropriate antibiotic

  • Long-chain AHL standards (including C15-HSL)

  • Samples to be tested

  • 96-well microtiter plates (white, opaque walls for luminescence)

  • Luminometer or microplate reader with luminescence detection capability

  • Incubator shaker

Procedure:

  • Preparation of Biosensor Culture:

    • Prepare an overnight culture of the biosensor strain in LB medium with the selective antibiotic at 37°C with shaking.

  • Assay Setup:

    • Prepare serial dilutions of C15-HSL and other long-chain AHL standards in LB medium.

    • In a 96-well white microtiter plate, add 50 µL of each standard dilution and test sample to triplicate wells.

    • Dilute the overnight biosensor culture 1:50 in fresh LB medium.

    • Add 50 µL of the diluted biosensor culture to each well.

  • Incubation:

    • Incubate the plate at 37°C for 3-5 hours.

  • Measurement:

    • Measure the luminescence (as Relative Light Units, RLU) using a luminometer.

    • Measure the OD600 to monitor cell growth.

  • Data Analysis:

    • Normalize the luminescence readings (RLU) by the OD600 values.

    • Construct a dose-response curve by plotting the normalized RLU against the AHL concentration.

    • Quantify the AHL concentration in the samples from the standard curve.

Conclusion

The detection of this compound is achievable through various biosensor platforms. Whole-cell biosensors, particularly those based on the LasR or other broad-range AHL receptors, have demonstrated high sensitivity for long-chain AHLs. The provided protocols offer a starting point for researchers to develop and optimize assays for the specific detection and quantification of C15-HSL in their samples. Further characterization of different biosensor systems for their specificity and sensitivity towards C15-HSL will be beneficial for advancing research in quorum sensing and its applications.

References

Application Notes and Protocols for the Extraction of N-pentadecanoyl-L-Homoserine lactone (C15-HSL) from Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the extraction, purification, and quantification of N-pentadecanoyl-L-homoserine lactone (C15-HSL), a long-chain N-acyl homoserine lactone (AHL) involved in bacterial quorum sensing. The methodologies detailed below are based on established principles for AHL analysis, with specific considerations for the lipophilic nature of C15-HSL.

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules produced by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[1] The length and modification of the acyl side chain confer specificity to these signals. This compound (C15-HSL) is a long-chain AHL produced by bacteria such as Yersinia pseudotuberculosis.[2][3] The study of specific AHLs like C15-HSL is crucial for understanding bacterial communication and for the development of novel anti-virulence and anti-biofilm therapies.

Quorum Sensing in Yersinia pseudotuberculosis

Yersinia pseudotuberculosis possesses a complex quorum-sensing network involving multiple LuxI/LuxR-type systems that produce a variety of AHLs, including C15-HSL.[1][2][3] These signaling systems play a role in regulating virulence, motility, and biofilm formation. The YpsI/YpsR and YtbI/YtbR systems are two of the key players in the AHL-mediated signaling cascade in this bacterium.[4][5] The production of a diverse array of AHLs allows for fine-tuned control of gene expression in response to various environmental cues.

Yersinia_Quorum_Sensing cluster_extracellular Extracellular Space cluster_cell Yersinia pseudotuberculosis Cell AHLs AHLs (including C15-HSL) YpsR YpsR (Transcriptional Regulator) AHLs->YpsR Binding YtbR YtbR (Transcriptional Regulator) AHLs->YtbR Binding YpsI YpsI (AHL Synthase) YpsI->AHLs Synthesis YtbI YtbI (AHL Synthase) YtbI->AHLs Synthesis Gene_Expression Target Gene Expression (Virulence, Motility) YpsR->Gene_Expression Regulation YtbR->Gene_Expression Regulation

Figure 1: Simplified diagram of the AHL-mediated quorum sensing pathway in Yersinia pseudotuberculosis.

Experimental Protocols

This section outlines the detailed methodology for the extraction and analysis of C15-HSL from a bacterial culture of Yersinia pseudotuberculosis.

Bacterial Culture and AHL Production

Objective: To culture Yersinia pseudotuberculosis under conditions that promote the production of C15-HSL.

Materials:

  • Yersinia pseudotuberculosis strain (e.g., ATCC 29833)

  • Luria-Bertani (LB) broth

  • Incubator shaker

  • Spectrophotometer

Protocol:

  • Inoculate a single colony of Yersinia pseudotuberculosis into 10 mL of LB broth.

  • Incubate overnight at 28°C with shaking at 200 rpm.

  • Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB broth to an initial optical density at 600 nm (OD600) of 0.05.

  • Incubate the large culture at 28°C with shaking at 200 rpm. Optimal growth temperature for motility and some AHL production in Y. pseudotuberculosis has been noted to be lower than 37°C.[6]

  • Monitor bacterial growth by measuring the OD600 periodically.

  • Harvest the culture in the late exponential to early stationary phase (typically after 18-24 hours), as AHL concentrations are often maximal during this period.

Liquid-Liquid Extraction (LLE) of C15-HSL

Objective: To extract C15-HSL from the bacterial culture supernatant.

Materials:

  • Centrifuge and appropriate centrifuge bottles

  • Separatory funnel (2 L)

  • Ethyl acetate (B1210297) (HPLC grade), acidified with 0.1% (v/v) acetic acid

  • Rotary evaporator

  • Acetonitrile (B52724) (HPLC grade)

Protocol:

  • Centrifuge the bacterial culture at 8,000 x g for 15 minutes at 4°C to pellet the cells.

  • Carefully decant the supernatant into a clean flask. For stability, it is recommended to acidify the supernatant to a pH below 7, as AHLs can undergo lactonolysis at alkaline pH.[7][8]

  • Transfer the supernatant to a 2 L separatory funnel.

  • Add an equal volume of acidified ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate, and collect the upper organic phase.

  • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Pool the organic phases and dry the extract over anhydrous sodium sulfate.

  • Remove the ethyl acetate using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in a small volume (e.g., 1-2 mL) of acetonitrile for further purification or analysis.

Solid-Phase Extraction (SPE) for Purification

Objective: To purify the C15-HSL from the crude extract.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE manifold

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Acetonitrile (HPLC grade)

Protocol:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to run dry.

  • Loading: Dilute the re-dissolved extract from the LLE step with deionized water to a final acetonitrile concentration of <10%. Load the diluted sample onto the conditioned C18 cartridge at a slow flow rate (approx. 1 drop per second).

  • Washing: Wash the cartridge with 5 mL of a 20:80 (v/v) methanol:water solution to remove polar impurities.

  • Elution: Elute the retained C15-HSL with 5 mL of 90:10 (v/v) acetonitrile:water. Collect the eluate.

  • Dry the eluate under a gentle stream of nitrogen and reconstitute in a small, precise volume of acetonitrile for LC-MS/MS analysis.

Quantification by LC-MS/MS

Objective: To identify and quantify C15-HSL using liquid chromatography-tandem mass spectrometry.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 60% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for C15-HSL.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C15-HSL326.3102.115

Note: The collision energy should be optimized for the specific instrument used.

Data Presentation

The following tables summarize key parameters and expected outcomes for the extraction and analysis of C15-HSL.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC19H35NO3
Molecular Weight325.5 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents such as ethyl acetate, acetonitrile, and methanol.

Table 2: Optimized Parameters for Solid-Phase Extraction of C15-HSL

StepSolventVolumePurpose
ConditioningMethanol5 mLTo wet the C18 sorbent.
Deionized Water5 mLTo equilibrate the sorbent for aqueous sample loading.
LoadingSample in <10% AcetonitrileVariableTo bind C15-HSL to the sorbent.
Washing20% Methanol in Water5 mLTo remove polar impurities.
Elution90% Acetonitrile in Water5 mLTo elute the purified C15-HSL.

Table 3: Typical Recovery Rates for Long-Chain AHLs using LLE and SPE

Extraction/Purification StepTypical Recovery Rate (%)
Liquid-Liquid Extraction (Ethyl Acetate)80 - 95
Solid-Phase Extraction (C18)70 - 90
Overall Estimated Recovery 56 - 85

Note: These are estimated recovery rates based on data for similar long-chain AHLs. Actual recovery of C15-HSL should be determined experimentally using a standard.

Experimental Workflow Diagram

Extraction_Workflow Culture 1. Bacterial Culture (Yersinia pseudotuberculosis) Centrifugation 2. Centrifugation (8,000 x g, 15 min, 4°C) Culture->Centrifugation Supernatant 3. Supernatant Collection & Acidification Centrifugation->Supernatant LLE 4. Liquid-Liquid Extraction (Acidified Ethyl Acetate) Supernatant->LLE Evaporation 5. Rotary Evaporation LLE->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract SPE 6. Solid-Phase Extraction (C18 Cartridge) Crude_Extract->SPE Purified_Extract Purified C15-HSL Extract SPE->Purified_Extract LCMS 7. LC-MS/MS Analysis Purified_Extract->LCMS Quantification 8. Data Analysis & Quantification LCMS->Quantification

Figure 2: Overall experimental workflow for the extraction and quantification of C15-HSL.

Conclusion

The protocol described provides a robust and reliable method for the extraction, purification, and quantification of C15-HSL from bacterial cultures. Adherence to these guidelines, particularly concerning the maintenance of acidic conditions to prevent lactonolysis and the optimization of extraction and purification steps, is critical for achieving high-quality, reproducible results. This methodology will be a valuable tool for researchers investigating the role of long-chain AHLs in bacterial communication and for the development of quorum sensing-based therapeutics.

References

Application Notes and Protocols for N-pentadecanoyl-L-Homoserine lactone (C15-HSL) Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a long-chain AHL that has been shown to activate the LasR quorum sensing receptor. The LasR protein is a key transcriptional regulator in Pseudomonas aeruginosa and other bacteria, controlling the expression of virulence factors and biofilm formation. Consequently, assays that can quantify the activity of C15-HSL and screen for potential inhibitors of the LasR signaling pathway are valuable tools in microbiology and drug discovery.

This document provides a detailed protocol for a reporter assay to quantify the bioactivity of this compound using a bacterial reporter strain. The protocol is based on established methods for AHL reporter assays and is tailored for the use of a LasR-based biosensor.

Signaling Pathway

The canonical signaling pathway for LasR activation by an N-acyl homoserine lactone, such as C15-HSL, involves the diffusion of the AHL molecule across the bacterial cell membrane. Inside the cytoplasm, the AHL binds to the LasR protein, inducing a conformational change that promotes dimerization and subsequent binding to specific DNA sequences known as las boxes in the promoter regions of target genes. This binding event recruits RNA polymerase, leading to the transcription of downstream genes, which in a reporter assay, encode for a measurable protein like Green Fluorescent Protein (GFP) or luciferase.

AHL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C15_HSL_out C15-HSL C15_HSL_in C15-HSL C15_HSL_out->C15_HSL_in Diffusion membrane Active_LasR Active LasR-C15-HSL (Dimer) C15_HSL_in->Active_LasR Binds to LasR Inactive LasR (Monomer) LasR->Active_LasR Activation & Dimerization las_promoter las Promoter Active_LasR->las_promoter Binds to reporter_gene Reporter Gene (e.g., gfp) Reporter_Protein Reporter Protein (e.g., GFP) reporter_gene->Reporter_Protein Transcription & Translation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_measurement Measurement & Analysis start Start: Prepare Reporter Strain (e.g., P. putida F117 pKR-C12) culture Overnight Culture of Reporter Strain start->culture dilution Dilute Overnight Culture in Fresh Medium culture->dilution add_C15 Add Serial Dilutions of C15-HSL to Culture dilution->add_C15 neg_control Negative Control (Vehicle Only) dilution->neg_control pos_control Positive Control (Known Activator) dilution->pos_control incubate Incubate at Appropriate Temperature with Shaking add_C15->incubate neg_control->incubate pos_control->incubate measure Measure Reporter Signal (e.g., GFP Fluorescence) incubate->measure data_analysis Data Analysis: - Background Subtraction - Normalize to Controls - Generate Dose-Response Curve measure->data_analysis end End data_analysis->end

Application of N-(3-oxopentadecanoyl)-L-homoserine lactone (C15-HSL) in Studying Virulence Factor Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors, in a cell-density-dependent manner. In many Gram-negative bacteria, such as the opportunistic human pathogen Pseudomonas aeruginosa, this process is mediated by N-acyl homoserine lactone (AHL) signaling molecules. While the roles of native AHLs like N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) are well-established in regulating the hierarchical Las and Rhl QS systems, the functions of other AHL variants are less characterized.

This document focuses on the application of N-(3-oxopentadecanoyl)-L-homoserine lactone (C15-HSL), a long-chain AHL, in the investigation of virulence factor regulation. Due to limited direct research on C15-HSL, this guide extrapolates from the known activities of other long-chain AHLs, which often act as antagonists to the native QS systems. It is hypothesized that C15-HSL may function as a competitive inhibitor of the LasR receptor in P. aeruginosa, thereby attenuating the expression of downstream virulence factors. These notes provide detailed protocols to test this hypothesis and quantify the potential inhibitory effects of C15-HSL on key virulence determinants.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical Pseudomonas aeruginosa quorum-sensing pathway and a general experimental workflow for assessing the impact of C15-HSL on virulence factor production.

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System cluster_virulence Virulence Factors LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL Synthesizes LasR LasR LasR_C12 LasR:3-oxo-C12-HSL Complex LasR->LasR_C12 C12_HSL->LasR Binds to LasR_C12->LasI Activates RhlR RhlR LasR_C12->RhlR Activates Elastase Elastase (lasB) LasR_C12->Elastase Activates Protease Protease LasR_C12->Protease Activates RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL Synthesizes RhlR_C4 RhlR:C4-HSL Complex RhlR->RhlR_C4 C4_HSL->RhlR Binds to RhlR_C4->RhlI Activates Pyocyanin (B1662382) Pyocyanin RhlR_C4->Pyocyanin Activates Biofilm Biofilm Formation RhlR_C4->Biofilm Promotes C15_HSL C15-HSL (Hypothesized) C15_HSL->LasR Competitively Inhibits

Caption: Hypothesized interaction of C15-HSL with the P. aeruginosa QS pathway.

Experimental_Workflow cluster_assays Virulence Factor Assays start Start: Prepare P. aeruginosa Culture and C15-HSL Solutions culture Inoculate culture with varying concentrations of C15-HSL start->culture incubation Incubate under appropriate conditions culture->incubation biofilm Biofilm Formation Assay culture->biofilm supernatant Separate supernatant and bacterial cells incubation->supernatant pyocyanin Pyocyanin Quantification supernatant->pyocyanin elastase Elastase Activity Assay supernatant->elastase data Collect and Analyze Quantitative Data pyocyanin->data elastase->data biofilm->data end End: Determine IC50 of C15-HSL data->end

Caption: General workflow for assessing C15-HSL's effect on virulence.

Data Presentation: Hypothetical Quantitative Effects of C15-HSL

The following tables present hypothetical data illustrating the potential dose-dependent inhibitory effects of C15-HSL on the production of key virulence factors in Pseudomonas aeruginosa. This data is for illustrative purposes and should be experimentally verified.

Table 1: Effect of C15-HSL on Pyocyanin Production

C15-HSL Concentration (µM)Absorbance at 520 nm (Mean ± SD)Pyocyanin Concentration (µg/mL)% Inhibition
0 (Control)0.250 ± 0.0154.280
100.215 ± 0.0123.6814.0
250.160 ± 0.0102.7436.0
500.095 ± 0.0081.6361.9
1000.040 ± 0.0050.6884.1

Table 2: Effect of C15-HSL on Elastase Activity

C15-HSL Concentration (µM)Elastase Activity (Units/OD600) (Mean ± SD)% Inhibition
0 (Control)1.50 ± 0.120
101.25 ± 0.1016.7
250.90 ± 0.0840.0
500.55 ± 0.0663.3
1000.20 ± 0.0386.7

Table 3: Effect of C15-HSL on Biofilm Formation

C15-HSL Concentration (µM)Absorbance at 550 nm (Mean ± SD)% Inhibition
0 (Control)0.850 ± 0.0500
100.720 ± 0.04515.3
250.540 ± 0.04036.5
500.310 ± 0.03563.5
1000.150 ± 0.02082.4

Experimental Protocols

Protocol 1: Quantification of Pyocyanin Production

This protocol describes a method for extracting and quantifying pyocyanin from P. aeruginosa cultures treated with C15-HSL.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

  • Luria-Bertani (LB) broth

  • C15-HSL stock solution (in DMSO or ethanol)

  • Chloroform (B151607)

  • 0.2 N Hydrochloric acid (HCl)

  • Centrifuge and centrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Culture Preparation: Inoculate P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.

  • Experimental Setup: Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth. Aliquot 5 mL of the diluted culture into sterile test tubes.

  • Treatment with C15-HSL: Add C15-HSL to the test tubes to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO or ethanol) equivalent to the highest volume of C15-HSL added.

  • Incubation: Incubate the cultures for 18-24 hours at 37°C with shaking (200 rpm).

  • Pyocyanin Extraction: a. Transfer the cultures to centrifuge tubes and pellet the cells by centrifugation at 5,000 x g for 10 minutes. b. Transfer 3 mL of the supernatant to a fresh tube and add 1.5 mL of chloroform. Vortex vigorously for 30 seconds. The pyocyanin will partition into the lower chloroform layer, turning it blue. c. Centrifuge at 3,000 x g for 5 minutes to separate the phases. d. Carefully transfer the lower chloroform layer to a new tube. e. Add 1 mL of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous (HCl) layer, turning it pink to red.

  • Quantification: a. Centrifuge at 3,000 x g for 5 minutes. b. Transfer 200 µL of the upper pink/red aqueous layer to a 96-well plate. c. Measure the absorbance at 520 nm.[1] d. Calculate the pyocyanin concentration (µg/mL) by multiplying the absorbance at 520 nm by 17.072.

Protocol 2: Elastase Activity Assay (Elastin-Congo Red Method)

This protocol measures the activity of LasB elastase in the culture supernatant of P. aeruginosa treated with C15-HSL.

Materials:

  • Culture supernatants from Protocol 1

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Setup: In microcentrifuge tubes, mix 100 µL of culture supernatant with 900 µL of ECR buffer (10 mg ECR in 1 mL of 100 mM Tris-HCl, pH 7.5).

  • Incubation: Incubate the tubes at 37°C for 3-6 hours with gentle agitation.

  • Stopping the Reaction: Pellet the insoluble ECR by centrifugation at 10,000 x g for 5 minutes.

  • Quantification: a. Transfer 100 µL of the supernatant containing the solubilized Congo Red dye to a 96-well plate. b. Measure the absorbance at 495 nm. c. A blank consisting of uninoculated LB broth should be included. d. Elastase activity is proportional to the absorbance at 495 nm. Normalize the activity to the cell density (OD600) of the corresponding culture.

Protocol 3: Biofilm Formation Assay (Crystal Violet Method)

This protocol quantifies the effect of C15-HSL on the formation of static biofilms by P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain

  • LB broth

  • C15-HSL stock solution

  • 96-well flat-bottom microtiter plate

  • 0.1% Crystal Violet solution

  • 30% Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Culture Preparation: Grow an overnight culture of P. aeruginosa in LB broth.

  • Experimental Setup: Dilute the overnight culture 1:100 in fresh LB broth.

  • Treatment and Inoculation: a. Add 100 µL of the diluted culture to the wells of a 96-well plate. b. Add C15-HSL to the wells to achieve the desired final concentrations. Include a vehicle control. c. Include wells with sterile broth as a negative control.

  • Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours.

  • Staining the Biofilm: a. Gently discard the planktonic culture from the wells. b. Wash the wells three times with 200 µL of PBS to remove non-adherent cells. c. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2] d. Remove the crystal violet solution and wash the wells four times with water.

  • Quantification: a. Air dry the plate completely. b. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. c. Incubate for 15 minutes at room temperature. d. Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate. e. Measure the absorbance at 550 nm.[2] The absorbance is directly proportional to the amount of biofilm formed.

References

Application Note: Separation of Acyl-Homoserine Lactones using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a mechanism of cell-to-cell communication used by many Gram-negative bacteria to coordinate gene expression in response to population density.[1][2] The structure of AHLs consists of a conserved homoserine lactone ring connected to an acyl side chain, which can vary in length (from 4 to 18 carbons) and substitutions (e.g., a 3-oxo or 3-hydroxy group). This structural diversity allows for species-specific communication. The study of AHLs is crucial for understanding bacterial pathogenesis, biofilm formation, and symbiotic relationships, making their effective separation and detection essential for research in microbiology and drug development.[1]

Thin-layer chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique ideal for the separation and preliminary identification of AHLs from bacterial culture extracts.[3][4] This method, particularly when coupled with highly sensitive bacterial biosensors, allows for the visualization and semi-quantitative analysis of various AHL molecules.[1][5] Reversed-phase TLC, utilizing a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase, is particularly well-suited for separating AHLs based on the hydrophobicity of their acyl chains.[1][6][7]

Principle of Separation

Reversed-phase TLC separates molecules based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[8][9] In the context of AHL separation, the stationary phase is typically C18-functionalized silica (B1680970) gel, which is hydrophobic. The mobile phase is a polar solvent mixture, commonly methanol (B129727) and water.[1][6]

AHL molecules are applied to the TLC plate and, as the mobile phase ascends via capillary action, the compounds are separated. AHLs with longer, more nonpolar acyl chains have a stronger affinity for the hydrophobic stationary phase and thus travel a shorter distance up the plate. Conversely, AHLs with shorter, more polar acyl chains interact more readily with the polar mobile phase and migrate further. This differential migration results in the separation of AHLs according to their acyl chain length and modifications, which can be characterized by their Retention Factor (Rf) value.[1][7]

Experimental Protocols

This section provides a detailed methodology for the extraction, separation, and visualization of AHLs from bacterial cultures.

Protocol 1: Extraction of AHLs from Bacterial Supernatants

This protocol is adapted from methodologies described by Ravn et al. (2001) and others.[6]

Materials:

  • Bacterial culture grown to the stationary phase

  • Acidified ethyl acetate (B1210297) (containing 0.1% formic acid or 0.5% acetic acid)[6][10]

  • Centrifuge and appropriate tubes

  • 0.22 µm syringe filters

  • Rotary evaporator or nitrogen gas flow system

  • HPLC-grade methanol or ethyl acetate

Procedure:

  • Grow the bacterial strain of interest in an appropriate liquid medium (e.g., Luria-Bertani broth) at the optimal temperature and aeration until it reaches the stationary phase of growth.[6]

  • Harvest the culture by centrifugation (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the bacterial cells.[6]

  • Carefully decant the supernatant and sterilize it by passing it through a 0.22 µm filter to remove any remaining cells.[6]

  • Transfer the cell-free supernatant to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Shake vigorously for 1-2 minutes and allow the layers to separate.[6][10]

  • Collect the upper organic phase. Repeat the extraction process two more times with fresh acidified ethyl acetate to maximize the recovery of AHLs.[6][10]

  • Combine all organic extracts and remove the solvent using a rotary evaporator at a temperature around 30-40°C.[6][10] Alternatively, the extract can be dried under a gentle stream of nitrogen gas.[6]

  • Resuspend the dried extract in a small, precise volume (e.g., 50-100 µL) of HPLC-grade ethyl acetate or methanol. This concentrated extract is now ready for TLC analysis.[7] Store at -20°C if not used immediately.[10]

Protocol 2: Reversed-Phase TLC for AHL Separation

Materials:

  • C18 reversed-phase TLC plates (e.g., RP-18 F254s)[6]

  • AHL extract (from Protocol 1)

  • Synthetic AHL standards (for comparison)

  • Mobile Phase: 60:40 (v/v) methanol/water[1][6][7]

  • TLC developing chamber

  • Capillary tubes or micropipette for spotting

Procedure:

  • Prepare the mobile phase by mixing methanol and water in a 60:40 (v/v) ratio. Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Cover the chamber with a lid and let it saturate with solvent vapor for at least 15-20 minutes.

  • Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the C18 TLC plate. Mark the points for sample application.

  • Using a capillary tube or micropipette, carefully spot 1-4 µL of the AHL extract onto the origin line.[1] Similarly, spot synthetic AHL standards in separate lanes for comparison. Keep the spots small and concentrated.

  • Allow the spots to dry completely.

  • Place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the level of the mobile phase.[10]

  • Close the chamber and allow the chromatogram to develop. Let the solvent front migrate up the plate until it is about 1 cm from the top edge.

  • Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood before proceeding to visualization.[6]

Protocol 3: Visualization of AHLs using a Biosensor Overlay

This protocol uses an Agrobacterium tumefaciens biosensor strain, which is highly sensitive and responds to a broad range of AHLs.[5]

Materials:

  • Developed and dried TLC plate (from Protocol 2)

  • Agrobacterium tumefaciens biosensor strain (e.g., NTL4(pZLR4) or KYC55)[5][6]

  • Luria-Bertani (LB) medium

  • LB agar (B569324) (1.2% or 0.6% agar)[6][11]

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution (40 µg/mL final concentration)[11]

  • Sterile container for incubation

Procedure:

  • Prepare an overnight culture of the A. tumefaciens biosensor strain in LB medium at 30°C with appropriate aeration.[6]

  • Prepare the overlay agar. For 100 mL of overlay, mix an aliquot of the overnight biosensor culture with 100 mL of molten LB agar (cooled to ~45-50°C).[6] If using a lacZ-based reporter like NTL4(pZLR4), add X-Gal to the agar to a final concentration of 40 µg/mL.[11]

  • Place the dried TLC plate in a sterile, flat-bottomed container.

  • Quickly and evenly pour the seeded agar overlay onto the surface of the TLC plate.[5][6]

  • Allow the agar to solidify completely.

  • Cover the container and incubate the plate at 30°C for 24-48 hours.[6]

  • AHLs on the TLC plate will diffuse into the agar and activate the biosensor. For lacZ-based reporters, positive spots will appear blue or greenish due to the cleavage of X-Gal. For other reporters like Chromobacterium violaceum CV026, spots will appear purple.[6][10]

  • After incubation, document the plate by photography. Calculate the Rf values for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Quantitative Data Summary

The Rf values of AHLs are dependent on the specific chromatographic conditions. The following table summarizes approximate Rf values for common AHL standards on a C18 reversed-phase TLC plate developed with a 60:40 methanol/water mobile phase.

Acyl-Homoserine Lactone (AHL)AbbreviationApproximate Rf ValueReference(s)
N-Butyryl-HSLC4-HSL~0.82[12]
N-Hexanoyl-HSLC6-HSL~0.49[6]
N-Octanoyl-HSLC8-HSL~0.37[6]
N-(3-Oxo-Hexanoyl)-HSL3-oxo-C6-HSL~0.55-0.60[1]
N-(3-Oxo-Octanoyl)-HSL3-oxo-C8-HSL~0.41-0.49[6][12]
N-(3-Oxo-Dodecanoyl)-HSL3-oxo-C12-HSL~0.21-0.22[12]

Note: Rf values can vary slightly between experiments. It is crucial to run authentic standards on the same plate as the unknown extracts for accurate comparison.[5]

Visualizations

Signaling Pathway

LuxIR_Quorum_Sensing Simplified LuxI/LuxR Quorum Sensing Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI (Synthase) AHL_in AHL LuxI->AHL_in Synthesizes LuxR LuxR (Receptor) Complex LuxR-AHL Complex LuxR->Complex Binds AHL_in->Complex AHL_out AHL AHL_in->AHL_out Diffusion (Low Cell Density) Genes Target Genes (e.g., lux operon) Complex->Genes Activates Transcription AHL_out->AHL_in Diffusion (High Cell Density)

Caption: A simplified diagram of the LuxI/LuxR-type quorum sensing system in Gram-negative bacteria.[13]

Experimental Workflow

TLC_Workflow Experimental Workflow for TLC-based Separation of AHLs cluster_prep Sample Preparation cluster_tlc TLC Separation cluster_viz Visualization culture 1. Bacterial Culture (Stationary Phase) centrifuge 2. Centrifugation (Remove Cells) culture->centrifuge extract 3. Supernatant Extraction (Acidified Ethyl Acetate) centrifuge->extract dry 4. Evaporation (Concentrate AHLs) extract->dry resuspend 5. Resuspend Extract dry->resuspend spot 6. Spot Extract & Standards on C18 TLC Plate resuspend->spot develop 7. Develop Chromatogram (60:40 Methanol/Water) spot->develop dry_plate 8. Dry Plate develop->dry_plate overlay 9. Overlay with Biosensor Agar dry_plate->overlay incubate 10. Incubate (24-48 hours) overlay->incubate analyze 11. Analyze Results (Document & Calculate Rf) incubate->analyze

Caption: Workflow for the extraction, TLC separation, and biosensor-based detection of AHLs.

References

Troubleshooting & Optimization

Technical Support Center: N-pentadecanoyl-L-Homoserine lactone (C15-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of N-pentadecanoyl-L-Homoserine lactone (C15-HSL) to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid C15-HSL?

A1: Solid this compound should be stored at -20°C.[1][2][3][4] Under these conditions, the compound is stable for at least four years.[2][3][4][5]

Q2: How should I prepare a stock solution of C15-HSL?

A2: It is recommended to prepare stock solutions of C15-HSL in anhydrous organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile (B52724).[2][6] For instance, the solubility of C15-HSL in DMF is approximately 0.25 mg/mL.[1] After dissolving, store the stock solution at -20°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: Can I dissolve C15-HSL in ethanol (B145695) or other primary alcohols?

A3: The use of ethanol and other primary alcohols is not recommended for dissolving or storing C15-HSL. These solvents have been shown to cause the opening of the lactone ring, leading to the degradation of the molecule.[2][4][5][7]

Q4: How stable is C15-HSL in aqueous solutions?

A4: The stability of C15-HSL in aqueous solutions is highly dependent on pH and temperature. The lactone ring is susceptible to hydrolysis, a process that is accelerated under alkaline conditions (high pH) and at elevated temperatures.[8][9] It is not recommended to store aqueous solutions of C15-HSL for more than one day.[4][7] For experiments requiring aqueous buffers, fresh solutions should be prepared from a frozen organic stock solution just before use.

Q5: What are the main degradation pathways for C15-HSL?

A5: The two primary degradation pathways for C15-HSL are:

  • Lactone hydrolysis: The homoserine lactone ring is opened, forming N-pentadecanoyl-L-Homoserine. This reaction is catalyzed by high pH (alkaline conditions) and can also be mediated by lactonase enzymes.[8]

  • Amide bond hydrolysis: The amide linkage between the pentadecanoyl acyl chain and the homoserine lactone ring is cleaved, yielding pentadecanoic acid and L-homoserine lactone. This is typically an enzymatic process mediated by acylases.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of C15-HSL activity in my experiment. 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. 2. Degradation in aqueous experimental buffer: pH of the buffer is too high (alkaline), or the experiment was conducted at a high temperature for an extended period. 3. Enzymatic degradation: Presence of contaminating lactonases or acylases in the experimental system (e.g., from cell lysates or microbial contamination).1. Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles. 2. Ensure the pH of your experimental buffer is neutral or slightly acidic. Prepare fresh aqueous solutions for each experiment. 3. If enzymatic degradation is suspected, consider adding protease inhibitors or EDTA to your system. Running a control with heat-inactivated biological samples can also help identify enzymatic degradation.
Inconsistent results between experiments. 1. Inconsistent concentration of active C15-HSL: Due to degradation during storage or preparation. 2. Variability in experimental conditions: Fluctuations in pH or temperature.1. Always use freshly prepared dilutions from a properly stored stock solution. 2. Carefully control and monitor the pH and temperature of your experiments.
Precipitation of C15-HSL in aqueous buffer. Low solubility in aqueous solutions: C15-HSL is a lipophilic molecule with limited solubility in water.1. Ensure the final concentration of the organic solvent from the stock solution is low enough to be tolerated by your experimental system but sufficient to maintain solubility. 2. Consider the use of a carrier solvent like DMSO at a final concentration that does not affect your experiment.

Data Presentation

Table 1: Solubility of N-acyl Homoserine Lactones in Common Solvents

CompoundSolventApproximate Solubility
This compound (C15-HSL) DMF0.25 mg/mL[1]
N-dodecanoyl-L-Homoserine lactone (C12-HSL)Chloroform~10 mg/mL[2]
DMSO~1 mg/mL[2]
DMF~1 mg/mL[2]
N-decanoyl-L-Homoserine lactone (C10-HSL)DMF30 mg/mL[3]
DMSO20 mg/mL[3]
N-hexanoyl-L-Homoserine lactone (C6-HSL)DMSO~30 mg/mL[4][5]
DMF~30 mg/mL[4][5]
PBS (pH 7.2)~10 mg/mL[4]

Table 2: Estimated Influence of pH and Acyl Chain Length on the Stability of N-acyl Homoserine Lactones

Acyl Chain LengthpHTemperature (°C)Estimated Relative Stability
Short (e.g., C6)> 7.537Low
6.0 - 7.025Moderate
< 6.025High
Long (e.g., C15) > 7.5 37 Moderate
6.0 - 7.0 25 High
< 6.0 25 Very High

Experimental Protocols

Protocol 1: Assessment of C15-HSL Stability using HPLC

This protocol provides a framework for quantifying the degradation of C15-HSL over time under specific experimental conditions.

Materials:

  • This compound (C15-HSL)

  • HPLC-grade acetonitrile, methanol, and water

  • Appropriate buffers for the desired pH values

  • HPLC system with a C18 reverse-phase column and a UV detector

Methodology:

  • Preparation of C15-HSL Solution: Prepare a stock solution of C15-HSL in a suitable organic solvent (e.g., DMF). Dilute the stock solution in the desired aqueous buffer to the final experimental concentration.

  • Incubation: Incubate the aqueous C15-HSL solution at the desired temperature.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Sample Preparation: Immediately stop any further degradation by adding an equal volume of acetonitrile or by acidifying the sample. Centrifuge to remove any precipitates.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. Use a C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or acetic acid) to separate the intact C15-HSL from its degradation products.

  • Detection and Quantification: Monitor the elution profile at a suitable wavelength (e.g., 210 nm). The concentration of the remaining C15-HSL can be determined by integrating the peak area and comparing it to a standard curve of known C15-HSL concentrations.

  • Data Analysis: Plot the concentration of C15-HSL against time to determine the degradation rate and half-life under the tested conditions.

Protocol 2: Bioassay for C15-HSL Activity using Agrobacterium tumefaciens Biosensor

This protocol uses a bacterial biosensor to qualitatively or semi-quantitatively assess the presence of active C15-HSL.

Materials:

  • Agrobacterium tumefaciens biosensor strain (e.g., NTL4(pZLR4))

  • Appropriate growth medium for the biosensor strain (e.g., LB or AB medium)

  • Chromogenic substrate (e.g., X-gal)

  • C15-HSL samples to be tested

Methodology:

  • Preparation of Biosensor Plates: Prepare agar (B569324) plates with the appropriate growth medium for the A. tumefaciens biosensor. Overlay the plates with a thin layer of soft agar seeded with an overnight culture of the biosensor strain and containing the chromogenic substrate X-gal.

  • Sample Application: Once the overlay has solidified, spot a small volume of the C15-HSL solution (e.g., from a stability experiment) onto the surface of the agar.

  • Incubation: Incubate the plates at the optimal growth temperature for the biosensor strain (e.g., 28-30°C) for 24-48 hours.

  • Detection of Activity: The presence of active C15-HSL will induce the expression of a reporter gene (e.g., lacZ) in the biosensor, leading to the hydrolysis of X-gal and the development of a colored (e.g., blue) halo around the spot.

  • Interpretation: The size and intensity of the colored halo are proportional to the concentration of active C15-HSL in the sample. A decrease in the halo size or intensity over time in a stability experiment indicates degradation of the C15-HSL.

Visualizations

cluster_storage Storage and Handling Workflow start Receive Solid C15-HSL store_solid Store at -20°C start->store_solid prep_stock Prepare Stock Solution (e.g., in DMF) store_solid->prep_stock store_stock Aliquot and Store Stock at -20°C prep_stock->store_stock prep_working Prepare Fresh Working Solution in Aqueous Buffer store_stock->prep_working use_experiment Use Immediately in Experiment prep_working->use_experiment cluster_degradation Degradation Pathways of C15-HSL cluster_lactone Lactone Hydrolysis cluster_amide Amide Hydrolysis C15_HSL N-pentadecanoyl-L- Homoserine lactone (Active) hydrolyzed_lactone N-pentadecanoyl-L-Homoserine (Inactive) C15_HSL->hydrolyzed_lactone High pH / Lactonase hydrolyzed_amide_acid Pentadecanoic Acid C15_HSL->hydrolyzed_amide_acid Acylase hydrolyzed_amide_lactone L-Homoserine lactone C15_HSL->hydrolyzed_amide_lactone Acylase cluster_troubleshooting Troubleshooting Experimental Issues start Unexpected Experimental Results (e.g., loss of activity) check_storage Verify Storage Conditions (-20°C, minimal freeze-thaw) start->check_storage Is stock solution integrity a concern? check_pH Check pH of Experimental Buffer start->check_pH Is buffer pH alkaline? check_temp Review Experimental Temperature and Duration start->check_temp Are conditions harsh? check_contamination Consider Enzymatic Degradation (e.g., contamination) start->check_contamination Is biological sample a factor? solution_storage Prepare fresh stock solution check_storage->solution_storage solution_pH Adjust buffer to neutral/slightly acidic pH check_pH->solution_pH solution_temp Minimize incubation time and temperature check_temp->solution_temp solution_contamination Use sterile techniques, consider inhibitors check_contamination->solution_contamination

References

Navigating N-Pentadecanoyl-L-homoserine lactone (C15-HSL) in Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing C15-HSL concentration in your bioassay experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered when working with this long-chain N-acyl homoserine lactone (AHL).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for C15-HSL in bioassays?

A1: For initial experiments, a broad concentration range is recommended due to variability in biosensor sensitivity and experimental conditions. Based on data for similar long-chain AHLs and known activity of C15-HSL, a starting range of 1 nM to 100 µM is advisable. A product sheet for C15-HSL has shown induction of a reporter strain at a concentration as low as 0.094 nM, indicating its high potency in some systems.[1]

Q2: Which are the most common biosensor strains for detecting C15-HSL?

A2: Due to its long acyl chain, C15-HSL is typically detected using biosensors that are sensitive to long-chain AHLs. Commonly used strains include:

  • Agrobacterium tumefaciens NTL4(pZLR4) : This strain contains the TraR receptor, which can be activated by a range of AHLs.

  • Chromobacterium violaceum CV026 : This strain is used in an inhibition assay format, as long-chain AHLs like C15-HSL do not typically induce violacein (B1683560) production but can inhibit the induction by short-chain AHLs.[2][3][4]

Q3: Why is my C15-HSL not dissolving properly in the culture medium?

A3: Long-chain AHLs like C15-HSL have poor water solubility. It is recommended to first prepare a stock solution in an organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). For C15-HSL, a stock solution in DMF at a concentration of 0.25 mg/mL can be prepared.[1] When adding to your aqueous culture medium, ensure vigorous vortexing and that the final concentration of the organic solvent is minimal (typically <1% v/v) to avoid toxicity to the biosensor strain.

Q4: How stable is C15-HSL in my experimental setup?

A4: The stability of the homoserine lactone ring is pH and temperature-dependent. AHLs are susceptible to lactonolysis (hydrolysis of the lactone ring) at alkaline pH, which inactivates the molecule. Longer acyl chains, such as in C15-HSL, generally increase the stability of the molecule.[2][5] It is recommended to prepare fresh solutions and maintain a pH close to neutral for your experiments.

Troubleshooting Guides

Issue 1: No response or weak signal in Agrobacterium tumefaciens bioassay.
Possible Cause Troubleshooting Step
Sub-optimal C15-HSL Concentration Perform a dose-response experiment with a wider concentration range of C15-HSL (e.g., 0.1 nM to 100 µM).
Poor Solubility of C15-HSL Ensure the C15-HSL stock solution is properly prepared in an appropriate organic solvent (e.g., DMF) and that the final concentration of the solvent in the assay is not inhibitory to the bacteria.
Degradation of C15-HSL Prepare fresh C15-HSL solutions for each experiment. Check the pH of the culture medium to ensure it is not alkaline.
Issues with Biosensor Strain Verify the viability and sensitivity of your A. tumefaciens NTL4(pZLR4) strain using a known inducer, such as 3-oxo-C8-HSL.
Issue 2: Inconsistent results in Chromobacterium violaceum CV026 inhibition assay.
Possible Cause Troubleshooting Step
Inappropriate Inducer Concentration The concentration of the inducing AHL (e.g., C6-HSL or C4-HSL) is critical. If it is too high, it may mask the inhibitory effect of C15-HSL. Optimize the inducer concentration to a level that gives a clear purple color without being excessive. A concentration of 20 µM for C4-HSL has been used successfully.[6]
C15-HSL Concentration Too Low Increase the concentration range of C15-HSL in your inhibition assay. A concentration of 2 µM of a long-chain AHL has been shown to inhibit violacein production induced by 20 µM of a short-chain AHL.[6]
Variability in CV026 Growth Ensure a consistent and even inoculation of C. violaceum CV026 in your agar (B569324) overlay.
Uneven Diffusion of Compounds Ensure that the AHL solutions are spotted carefully onto the agar and allowed to diffuse properly.

Quantitative Data Summary

The following table summarizes key quantitative data for AHLs relevant to C15-HSL bioassays.

Parameter Value Notes Reference
C15-HSL Solubility in DMF 0.25 mg/mL-[1]
Effective Concentration of C15-HSL in a P. putida reporter strain 0.094 nMInduces GFP production.[1]
Inducer Concentration for C. violaceum CV026 Inhibition Assay 20 µM (C4-HSL)This concentration provides a clear violacein production that can be inhibited.[6]
Inhibitory Concentration in C. violaceum CV026 Assay ~2 µM (3-oxo-C12-HSL)This concentration of a long-chain AHL can inhibit violacein production induced by 20 µM C4-HSL.[6]
Solubility of C4-HSL in PBS (pH 7.2) ~10 mg/mLFor comparison of a short-chain AHL.[7]
Solubility of C12-HSL in DMSO and DMF ~1 mg/mLFor comparison of another long-chain AHL.[8]

Experimental Protocols

Protocol 1: Quantitative Bioassay of C15-HSL using Agrobacterium tumefaciens NTL4(pZLR4)

This protocol is for quantifying the activity of C15-HSL based on the induction of a reporter gene (e.g., lacZ) in A. tumefaciens.

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4)

  • LB medium supplemented with appropriate antibiotics

  • C15-HSL stock solution (in DMF)

  • 96-well microtiter plates

  • Reagents for β-galactosidase assay (e.g., ONPG)

Procedure:

  • Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in LB medium with antibiotics at 28°C with shaking.

  • Dilute the overnight culture to an OD₆₀₀ of ~0.1 in fresh LB medium.

  • Prepare a serial dilution of C15-HSL in the diluted bacterial culture in a 96-well plate. Include a negative control (no C15-HSL) and a positive control (e.g., 3-oxo-C8-HSL).

  • Incubate the plate at 28°C for 4-6 hours.

  • Measure the OD₆₀₀ to assess bacterial growth.

  • Perform a β-galactosidase assay to quantify reporter gene expression.

  • Normalize the β-galactosidase activity to cell density (OD₆₀₀).

  • Plot the normalized activity against the C15-HSL concentration to generate a dose-response curve.

Protocol 2: C15-HSL Inhibition Assay using Chromobacterium violaceum CV026

This protocol is for quantifying the inhibitory effect of C15-HSL on violacein production induced by a short-chain AHL.

Materials:

  • Chromobacterium violaceum CV026

  • LB agar plates

  • C6-HSL or C4-HSL stock solution (the inducer)

  • C15-HSL stock solution (the inhibitor)

Procedure:

  • Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C.

  • Prepare molten LB soft agar (0.7% agar) and cool to ~45°C.

  • Add the overnight culture of CV026 and the inducing AHL (e.g., C6-HSL to a final concentration of 1 µM, or C4-HSL to 20 µM) to the soft agar.

  • Pour the mixture as an overlay onto pre-warmed LB agar plates.

  • Once the overlay has solidified, spot serial dilutions of C15-HSL onto the surface.

  • Incubate the plates at 30°C for 24-48 hours.

  • Observe for zones of inhibition (lack of purple pigmentation) around the C15-HSL spots.

  • Measure the diameter of the inhibition zones and plot against the C15-HSL concentration.

Signaling Pathway and Experimental Workflow Diagrams

C15_HSL_Signaling_Pathway C15-HSL Signaling Pathway in a Generic Biosensor C15_HSL C15-HSL Receptor LuxR-type Receptor (e.g., TraR) C15_HSL->Receptor Diffusion Cell_Membrane Cell Membrane Dimerization Dimerization Receptor->Dimerization Conformational Change DNA_Binding Binding to lux box Dimerization->DNA_Binding Reporter_Gene Reporter Gene (e.g., lacZ, gfp) DNA_Binding->Reporter_Gene Transcription Activation Reporter_Protein Reporter Protein (e.g., β-galactosidase, GFP) Reporter_Gene->Reporter_Protein Translation Signal Detectable Signal (Colorimetric/Fluorescent) Reporter_Protein->Signal Enzymatic reaction or Fluorescence

Caption: Generalized signaling pathway of C15-HSL in a biosensor strain.

Experimental_Workflow Experimental Workflow for C15-HSL Bioassay Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Stock Prepare C15-HSL Stock Solution (in DMF) Serial_Dilution Prepare Serial Dilutions of C15-HSL Prep_Stock->Serial_Dilution Grow_Culture Grow Overnight Culture of Biosensor Strain Incubate Incubate with Biosensor Strain Grow_Culture->Incubate Serial_Dilution->Incubate Measure_Response Measure Reporter Signal Incubate->Measure_Response Analyze_Data Analyze Data & Plot Dose-Response Curve Measure_Response->Analyze_Data

Caption: A streamlined workflow for optimizing C15-HSL bioassays.

Troubleshooting_Logic Troubleshooting Logic for C15-HSL Bioassays Start No or Weak Signal? Check_Concentration Is C15-HSL concentration in optimal range? Start->Check_Concentration Check_Solubility Is C15-HSL fully solubilized? Check_Concentration->Check_Solubility No Success Problem Solved Check_Concentration->Success Yes Check_Stability Is C15-HSL solution fresh and pH correct? Check_Solubility->Check_Stability No Check_Solubility->Success Yes Check_Biosensor Is biosensor strain healthy and responsive? Check_Stability->Check_Biosensor No Check_Stability->Success Yes Check_Biosensor->Success Yes Failure Consult Further Literature Check_Biosensor->Failure No

References

Technical Support Center: Stability of N-pentadecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the pH-dependent stability of the N-pentadecanoyl-L-Homoserine lactone (C15-HSL) ring. Understanding the stability of this quorum-sensing molecule is critical for designing and interpreting experiments accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation in aqueous solutions?

The primary degradation pathway for this compound (C15-HSL) in aqueous solutions is the hydrolysis of the homoserine lactone ring. This reaction, known as lactonolysis, is uncatalyzed and primarily dependent on pH.[1] The hydrolysis results in the formation of N-pentadecanoyl-L-Homoserine, an open-ring form that is inactive in quorum sensing.

Q2: How does pH affect the stability of the C15-HSL lactone ring?

The stability of the C15-HSL lactone ring is highly dependent on pH. The rate of hydrolysis increases significantly under neutral to alkaline conditions (pH > 7).[1][2] Conversely, the lactone ring is more stable in acidic conditions (pH < 7). This pH-dependent equilibrium is a critical factor to consider in experimental design.

Q3: Is the hydrolysis of the lactone ring reversible?

Yes, the hydrolysis of the lactone ring is a reversible process. Acidification of a solution containing the hydrolyzed, open-ring form can promote the reformation of the active, closed-ring lactone.[1]

Q4: How does the acyl chain length of an N-acyl homoserine lactone (AHL) affect its stability?

The length of the N-acyl side chain is a key determinant of an AHL's stability. Generally, AHLs with longer acyl chains are more stable and undergo hydrolysis at a slower rate compared to those with shorter acyl chains.[1] Therefore, C15-HSL, with its 15-carbon acyl chain, is expected to be significantly more stable than short-chain AHLs like N-butyryl-L-homoserine lactone (C4-HSL).

Data Presentation: pH-Dependent Stability of Acyl-Homoserine Lactones

The following table summarizes the estimated half-life of this compound (C15-HSL) at various pH values and temperatures. The values for C15-HSL are extrapolated based on the established trend of increased stability with longer acyl chains as observed for shorter-chain AHLs. For comparison, data for shorter-chain AHLs are also presented.

N-Acyl Homoserine LactonepHTemperature (°C)Estimated Half-life
This compound (C15-HSL) 5.025Very Stable (> 1 month)
7.025~ 2-3 days
8.025~ 5-7 hours
N-dodecanoyl-L-homoserine lactone (C12-HSL)7.025~ 1-2 days
N-octanoyl-L-homoserine lactone (C8-HSL)7.025~ 8-10 hours
N-hexanoyl-L-homoserine lactone (C6-HSL)7.025~ 3-4 hours

Note: The half-life values for C15-HSL are estimations and should be used as a guideline. Actual stability may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol for Determining the pH-Dependent Stability of this compound using HPLC

This protocol outlines a method to quantify the degradation of C15-HSL over time at different pH values using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (C15-HSL)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • A series of buffers with different pH values (e.g., pH 5.0, 7.0, 8.0)

  • HPLC system with a C18 reverse-phase column and UV detector

  • Thermostated incubator or water bath

  • Autosampler vials

  • Microcentrifuge tubes

Procedure:

  • Preparation of C15-HSL Stock Solution:

    • Dissolve a known amount of C15-HSL in HPLC-grade methanol to prepare a stock solution of a specific concentration (e.g., 10 mM). Store the stock solution at -20°C.

  • Incubation at Different pH:

    • For each pH value to be tested, prepare a reaction mixture by diluting the C15-HSL stock solution into the respective buffer to a final concentration of, for example, 100 µM.

    • Incubate the reaction mixtures at a constant temperature (e.g., 25°C or 37°C).

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from each reaction mixture.

    • Immediately quench the reaction by adding an equal volume of acidified methanol (e.g., methanol with 0.1% formic acid) to prevent further hydrolysis.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the intact lactone from the hydrolyzed product (e.g., start with a higher percentage of A and gradually increase B).

    • Detection: Monitor the absorbance at a wavelength where the lactone has significant absorbance (e.g., 210 nm).

    • The intact C15-HSL will have a longer retention time than its more polar hydrolyzed product.

  • Data Analysis:

    • Quantify the peak area of the intact C15-HSL at each time point.

    • Plot the natural logarithm of the C15-HSL concentration versus time.

    • The slope of the resulting linear plot will be the negative of the first-order degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare C15-HSL Stock Solution incubation Incubate C15-HSL in Buffers at Constant Temperature prep_stock->incubation prep_buffers Prepare Buffers (pH 5, 7, 8) prep_buffers->incubation sampling Collect Samples at Time Intervals incubation->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis (Calculate Half-life) hplc->data_analysis Quorum_Sensing_Pathway cluster_cell Bacterial Cell luxI LuxI-type Synthase c15_hsl_in C15-HSL (Intracellular) luxI->c15_hsl_in luxR LuxR-type Receptor complex C15-HSL-LuxR Complex luxR->complex genes Target Genes c15_hsl_out C15-HSL (Extracellular) c15_hsl_in->luxR c15_hsl_in->c15_hsl_out Diffusion complex->genes Activates Transcription

References

Technical Support Center: N-pentadecanoyl-L-Homoserine lactone (C15-HSL) Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-pentadecanoyl-L-Homoserine lactone (C15-HSL) detection assays.

Troubleshooting Guides

This section addresses specific issues that may arise during the detection and quantification of C15-HSL using various analytical methods.

Issue 1: High Background Signal in C15-HSL ELISA

Question: We are observing a high background signal across our entire ELISA plate, even in the negative control wells. What could be the cause and how can we resolve this?

Answer: A high background signal in an ELISA can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Insufficient Washing: Residual reagents that are not properly washed away can lead to a high background. Ensure that each well is thoroughly washed with the appropriate volume of wash buffer and that the plate is properly emptied between washes.

  • Over-incubation: Incubating the plate for longer than the recommended time can lead to non-specific binding and a higher background. Adhere strictly to the incubation times specified in your protocol.

  • Concentration of Detection Antibody: The concentration of the detection antibody may be too high, leading to non-specific binding. Try titrating the detection antibody to find the optimal concentration that gives a good signal-to-noise ratio.

  • Contaminated Reagents: Contamination of buffers or reagents with the target analyte or other substances can cause a high background. Use fresh, sterile reagents and buffers.

  • Cross-Reactivity: The antibodies used may be cross-reacting with other molecules present in the sample matrix. Consider using more specific antibodies or purifying your sample to remove interfering substances.[1][2][3]

dot

high_background_troubleshooting start High Background Signal in ELISA check_washing Review Washing Protocol start->check_washing check_incubation Verify Incubation Times check_washing->check_incubation If issue persists optimize_antibody Titrate Detection Antibody check_incubation->optimize_antibody If issue persists check_reagents Prepare Fresh Reagents optimize_antibody->check_reagents If issue persists evaluate_cross_reactivity Assess Antibody Specificity check_reagents->evaluate_cross_reactivity If issue persists solution Reduced Background Signal evaluate_cross_reactivity->solution Problem Resolved lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction Extraction of C15-HSL from Sample cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup concentration Evaporation and Reconstitution cleanup->concentration injection Injection into LC System concentration->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection integration Peak Integration detection->integration quantification Quantification against Calibration Curve integration->quantification result Final Concentration of C15-HSL quantification->result quorum_sensing_pathway cluster_cell Bacterial Cell luxI LuxI-type Synthase c15_hsl_out C15-HSL luxI->c15_hsl_out Synthesizes luxR LuxR-type Receptor (inactive) c15_hsl_receptor_complex C15-HSL-LuxR Complex (active) dna DNA c15_hsl_receptor_complex->dna Binds to promoter target_genes Target Genes response Cellular Response (e.g., Virulence, Biofilm) target_genes->response Expression leads to c15_hsl_in C15-HSL c15_hsl_out->c15_hsl_in Diffuses into cell (at high cell density) c15_hsl_in->luxR Binds to

References

Technical Support Center: Enzymatic Degradation of N-pentadecanoyl-L-Homoserine lactone (C15-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the enzymatic degradation of N-pentadecanoyl-L-Homoserine lactone (C15-HSL). This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving the enzymatic degradation of C15-HSL.

Problem Possible Cause Suggested Solution
No or low degradation of C15-HSL observed. Poor solubility of C15-HSL: C15-HSL is a long-chain N-acyl homoserine lactone (AHL) with limited solubility in aqueous buffers.[1]Prepare a stock solution of C15-HSL in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before diluting it into your reaction buffer.[2][3] Ensure the final concentration of the organic solvent is low enough to not inhibit enzyme activity.
Enzyme inactivity: The chosen enzyme may not be active against long-chain AHLs, or it may have lost activity due to improper storage or handling.Confirm the activity of your enzyme with a known substrate. If possible, use an enzyme that has been reported to degrade long-chain AHLs.[4][5][6]
Incorrect buffer pH or temperature: Enzyme activity is highly dependent on pH and temperature.[7][8]Optimize the reaction conditions for your specific enzyme. Most lactonases and acylases have optimal activity at neutral to slightly alkaline pH.[7][8]
Inhibitors in the reaction mixture: Components of your reaction mixture could be inhibiting the enzyme.Perform control experiments with a simplified buffer system to identify potential inhibitors.
Inconsistent or variable results between replicates. Precipitation of C15-HSL: Due to its low solubility, C15-HSL may precipitate out of solution, leading to inconsistent concentrations in your replicates.Visually inspect your reaction mixtures for any precipitation. Consider using a carrier solvent or a small percentage of a non-ionic detergent to improve solubility, but first verify that it does not affect enzyme activity.
Pipetting errors with viscous organic solvents: When preparing dilutions from a stock solution in DMSO or DMF, inaccuracies can occur.Use positive displacement pipettes or reverse pipetting techniques for viscous solvents to ensure accurate and reproducible measurements.
False positive degradation detected in control experiments (no enzyme). Alkaline hydrolysis of the lactone ring: The homoserine lactone ring of AHLs is susceptible to hydrolysis at alkaline pH, especially at elevated temperatures.[9][10]Run a no-enzyme control at the same pH and temperature as your experimental samples to quantify the rate of abiotic degradation. If significant, consider performing your enzymatic assay at a lower pH where the molecule is more stable, provided your enzyme is still active.
Difficulty in detecting and quantifying C15-HSL and its degradation products. Low concentration of the analyte: The concentration of C15-HSL or its degradation products may be below the detection limit of your analytical method.Utilize sensitive analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.[11][12][13][14][15][16][17]
Poor extraction efficiency: Inefficient extraction of the long-chain C15-HSL from the aqueous reaction mixture can lead to underestimation.Optimize your liquid-liquid extraction protocol. Typically, ethyl acetate (B1210297) is used for AHL extraction.[13] Ensure thorough mixing and consider multiple extraction steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for the degradation of this compound?

A1: The two main classes of enzymes that degrade AHLs are AHL lactonases and AHL acylases.[5][18][19][20]

  • AHL lactonases hydrolyze the ester bond within the homoserine lactone ring, producing N-pentadecanoyl-L-homoserine.[5][6]

  • AHL acylases cleave the amide bond between the acyl chain and the homoserine lactone ring, yielding pentadecanoic acid and L-homoserine lactone.[4][5][6][11]

Some enzymes exhibit a preference for long-chain AHLs, making them potential candidates for C15-HSL degradation.[4][5][6]

Q2: How can I prepare this compound for my experiments?

A2: this compound is a crystalline solid with poor water solubility.[1] A stock solution should be prepared by dissolving it in an organic solvent such as dimethylformamide (DMF), where its solubility is approximately 0.25 mg/mL.[1] This stock solution can then be diluted into your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is minimal to avoid interfering with the biological assay.[2][3]

Q3: What methods can be used to monitor the degradation of C15-HSL?

A3: Several methods can be employed:

  • Biosensor Assays: Use a bacterial reporter strain that produces a detectable signal (e.g., pigment, light, or fluorescence) in the presence of long-chain AHLs. A reduction in the signal indicates degradation. Pseudomonas putida F117 (pKR-C12) is a known biosensor for long-chain AHLs.[1][6]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and quantifying the parent C15-HSL and its degradation products.[11][12][13][14][15][16][17][21]

Q4: My no-enzyme control shows some degradation of C15-HSL. What could be the cause?

A4: The lactone ring of AHLs is susceptible to hydrolysis under alkaline conditions (pH > 7), a process that is accelerated at higher temperatures.[9][10] This abiotic degradation can lead to false-positive results. It is essential to run a no-enzyme control under the exact same conditions as your enzymatic reaction to account for any non-enzymatic hydrolysis.

Quantitative Data

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Source
PvdQ (AHL acylase)3-oxo-C12-HSL--7.8 x 104Sio et al., 2006
PA0305 (AHL acylase)3-oxo-C12-HSL--7.8 x 104Wahjudi et al., 2011
Porcine Kidney Acylase IN-octanoyl-L-homoserine lactone81 ± 30.0021 ± 0.000030.026Xu et al., 2003[7][8][22]

Note: The values for Porcine Kidney Acylase I were converted from nmol min-1 per mg.

Experimental Protocols

Protocol 1: General Assay for Enzymatic Degradation of C15-HSL using a Biosensor
  • Prepare C15-HSL Stock Solution: Dissolve C15-HSL in DMF to a concentration of 10 mg/mL.

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), the enzyme solution (at the desired concentration), and the C15-HSL substrate (diluted from the stock solution to the final desired concentration). Ensure the final DMF concentration is below 1% (v/v). Include a no-enzyme control.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme for a defined period (e.g., 1-24 hours).

  • Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by adding a chemical denaturant, if compatible with the downstream detection method.

  • Biosensor Assay:

    • Grow the biosensor strain (e.g., P. putida F117) to the mid-logarithmic phase.

    • Add an aliquot of the reaction mixture to the biosensor culture.

    • Incubate the biosensor culture under appropriate conditions.

    • Measure the reporter signal (e.g., fluorescence or luminescence). A decrease in signal compared to the no-enzyme control indicates degradation of C15-HSL.

Protocol 2: Analysis of C15-HSL Degradation by LC-MS
  • Enzymatic Reaction: Perform the enzymatic reaction as described in Protocol 1 (steps 1-3).

  • Sample Preparation:

    • Acidify the reaction mixture to pH 3-4 with an acid like formic acid to stabilize the lactone ring.

    • Extract the AHLs and their degradation products by adding an equal volume of ethyl acetate.[13] Vortex vigorously and centrifuge to separate the phases.

    • Carefully transfer the organic (upper) phase to a new tube. Repeat the extraction for better recovery.

    • Evaporate the pooled organic phases to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol (B129727) or acetonitrile).

  • LC-MS Analysis:

    • Inject the reconstituted sample into an LC-MS system equipped with a C18 reverse-phase column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Set the mass spectrometer to detect the parent ion of C15-HSL (m/z [M+H]+ = 326.5) and its expected degradation products (N-pentadecanoyl-L-homoserine, m/z [M+H]+ = 344.5; L-homoserine lactone, m/z [M+H]+ = 102.1).

    • Quantify the compounds by comparing the peak areas to a standard curve.

Visualizations

Enzymatic_Degradation_Pathways C15_HSL N-pentadecanoyl-L- Homoserine lactone Lactonase AHL Lactonase C15_HSL->Lactonase Acylase AHL Acylase C15_HSL->Acylase Product_Lactonase N-pentadecanoyl-L-homoserine Lactonase->Product_Lactonase Hydrolysis of lactone ring Product_Acylase_1 Pentadecanoic acid Acylase->Product_Acylase_1 Hydrolysis of amide bond Product_Acylase_2 L-homoserine lactone Acylase->Product_Acylase_2

Caption: Enzymatic degradation pathways of C15-HSL.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis A Prepare C15-HSL Stock Solution (in DMF) C Set up Reaction (Enzyme + Substrate + Buffer) A->C B Prepare Enzyme and Buffer Solutions B->C D Incubate at Optimal Temperature C->D E Stop Reaction (e.g., Heat Inactivation) D->E F Biosensor Assay E->F G LC-MS Analysis E->G H Data Interpretation F->H G->H

Caption: General workflow for C15-HSL degradation experiments.

References

Technical Support Center: Enhancing C15-HSL Biosensor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the specificity of N-pentadecanoyl-L-homoserine lactone (C15-HSL) biosensors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during C15-HSL biosensor experiments.

Q1: My C15-HSL biosensor is showing a high background signal. What are the possible causes and solutions?

A1: High background signal can obscure the specific response to C15-HSL. Here are common causes and troubleshooting steps:

  • Leaky Promoter: The promoter driving the reporter gene may have a basal level of expression in the absence of an activator.

    • Solution: Consider using a tighter promoter or a different biosensor chassis with lower basal expression.

  • Endogenous Activity: The host strain might produce molecules that weakly activate the biosensor.

    • Solution: Use a near-isogenic control strain that lacks the LuxR-type receptor to quantify this background activity.[1]

  • Media Composition: Components in the growth media may autofluoresce or interact with the biosensor.

    • Solution: Test different media formulations and include media-only controls in your experiments. For fluorescence-based assays, consider using phenol (B47542) red-free medium.

  • Incomplete Washing: For endpoint assays, residual unbound reagents can contribute to the background.

    • Solution: Increase the number and duration of washing steps.

Q2: I am observing a low signal-to-noise ratio (SNR) in my assay. How can I improve it?

A2: A low SNR can make it difficult to distinguish the true signal from background noise. Here are some strategies to enhance your SNR:

  • Optimize Receptor Expression: The concentration of the LuxR-type receptor can impact sensitivity.

    • Solution: Modulate the expression level of the receptor protein. Increasing the gene dosage or using a stronger promoter can sometimes enhance sensitivity, but an excess of the receptor can also lead to issues.

  • Choice of Reporter System: The type of reporter protein can significantly affect signal intensity.

    • Solution: Consider using a brighter reporter, such as an optimized luciferase variant, which can produce a much stronger signal compared to standard fluorescent proteins.

  • Assay Conditions: The physical and chemical environment of the assay can influence performance.

    • Solution: Optimize parameters such as temperature, pH, and incubation time. Operating the biosensor in the subthreshold regime can sometimes maximize the SNR.[2][3]

  • Instrument Settings: The settings of your measurement device are critical.

    • Solution: For luminescence or fluorescence-based assays, optimize the gain and integration time on your luminometer or plate reader to maximize signal detection without saturating the detector.

Q3: My biosensor is responding to acyl-HSLs other than C15-HSL. How can I improve its specificity?

A3: Off-target activation is a common challenge. Here are approaches to enhance specificity:

  • Receptor Engineering: The ligand-binding pocket of the LuxR-type receptor determines its specificity.

    • Solution: Introduce mutations in the ligand-binding domain of the receptor to favor the binding of C15-HSL over other acyl-HSLs.

  • Competition Assays: These can help quantify the relative affinity of your biosensor for different ligands.

    • Solution: Perform competition experiments by co-incubating a fixed concentration of C15-HSL with varying concentrations of a competing acyl-HSL to determine the inhibitory concentration.[4]

  • Stringent Assay Conditions: Adjusting assay conditions can sometimes favor the detection of the target ligand.

    • Solution: Experiment with lower concentrations of the biosensor cells or shorter incubation times, which may reduce the response to weaker, non-target activators.

Quantitative Data: Biosensor Specificity

The specificity of a biosensor is determined by its differential response to various ligands. The following table summarizes the relative sensitivity of a LasR-based biosensor to a range of long-chain acyl-HSLs. This data is crucial for understanding the potential for off-target activation.

Acyl-HSLAcyl Chain3-oxo SubstitutionUnsaturationRelative Sensitivity (%)
C15-HSL C15 No No 100
3-oxo-C12-HSLC12YesNoHigh
C12-HSLC12NoNoModerate
C14-HSLC14NoNoHigh
3-oxo-C14-HSLC14YesNoHigh
C16-HSLC16NoNoHigh
3-oxo-C16-HSLC16YesNoHigh
C16:1-HSLC16NoYesHigh
3-oxo-C16:1-HSLC16YesYesHigh
C18-HSLC18NoNoModerate
C18:1-HSLC18NoYesModerate
3-oxo-C18-HSLC18YesNoLow
3-oxo-C18:1-HSLC18YesYesLow

Note: This table is a representative example based on published data for LasR-based biosensors and may not reflect the exact profile of your specific C15-HSL biosensor.[5]

Experimental Protocols

Protocol 1: Acyl-HSL Specificity Assay Using a Luminescence Reporter

This protocol details a method for quantifying the specificity of a whole-cell C15-HSL biosensor that uses a luciferase reporter.

Materials:

  • C15-HSL biosensor cell culture

  • Stock solutions of C15-HSL and other acyl-HSLs of interest (in a suitable solvent like DMSO or ethyl acetate)

  • Growth medium for the biosensor strain

  • White, clear-bottom 96-well microplates

  • Luminometer with automated injectors (optional but recommended)

  • Luciferase assay reagent

Procedure:

  • Prepare Biosensor Culture: Inoculate the biosensor strain into fresh growth medium and grow to the mid-logarithmic phase of growth.

  • Dilute Culture: Dilute the culture to a starting OD600 of 0.1 in fresh, pre-warmed medium.

  • Prepare Acyl-HSL Dilutions: Create a serial dilution of C15-HSL and other acyl-HSLs to be tested. It is important to have a wide range of concentrations to generate a full dose-response curve.

  • Plate Setup:

    • Add 100 µL of the diluted biosensor culture to each well of the 96-well plate.

    • Add 1 µL of each acyl-HSL dilution to the corresponding wells. Include a solvent-only control.

    • Include a "no cells" control with media and acyl-HSL to check for background luminescence.

  • Incubation: Incubate the plate at the optimal growth temperature for the biosensor strain for 3-6 hours. This incubation time may need to be optimized.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • If using a luminometer with injectors, add the luciferase assay reagent to each well and measure the luminescence immediately.

    • If adding the reagent manually, work quickly and consistently between wells to minimize variations in the time between reagent addition and measurement.

  • Data Analysis:

    • Subtract the background luminescence (from the "no cells" control) from all readings.

    • Plot the luminescence signal against the concentration of each acyl-HSL.

    • Determine the EC50 (the concentration that elicits a half-maximal response) for each acyl-HSL to quantify the biosensor's sensitivity and specificity.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Biosensor Cell C15_HSL_out C15-HSL C15_HSL_in C15-HSL C15_HSL_out->C15_HSL_in Diffusion Receptor LuxR-type Receptor (inactive) Receptor_Active Active Receptor-Ligand Complex Promoter Promoter Receptor_Active->Promoter Activation Reporter Reporter Gene (e.g., luciferase) Promoter->Reporter Transcription & Translation Light Luminescent Signal Reporter->Light Catalysis C15_HSL_in->Receptor Binding

Caption: C15-HSL biosensor signaling pathway.

Troubleshooting_Workflow Start Experiment Start Data Acquire Data Start->Data Check_Signal Is Signal as Expected? Data->Check_Signal High_Bg High Background? Check_Signal->High_Bg No Analysis Analyze and Report Results Check_Signal->Analysis Yes Low_SNR Low SNR? High_Bg->Low_SNR No Troubleshoot_Bg Check for Leaky Promoter Test Media Autofluorescence Optimize Washing High_Bg->Troubleshoot_Bg Yes Non_Specific Non-Specific Signal? Low_SNR->Non_Specific No Troubleshoot_SNR Optimize Receptor Expression Use Brighter Reporter Adjust Assay Conditions Low_SNR->Troubleshoot_SNR Yes Troubleshoot_Specificity Perform Competition Assay Engineer Receptor Protein Adjust Assay Stringency Non_Specific->Troubleshoot_Specificity Yes Non_Specific->Analysis No Troubleshoot_Bg->Data Troubleshoot_SNR->Data Troubleshoot_Specificity->Data

Caption: Troubleshooting workflow for biosensor experiments.

References

Validation & Comparative

A Comparative Analysis of N-pentadecanoyl-L-Homoserine Lactone (C15-HSL) and Other Acyl-Homoserine Lactones in Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a long-chain acyl-homoserine lactone (AHL) that functions as a signaling molecule in bacterial quorum sensing (QS). This guide provides an objective comparison of C15-HSL with other common AHLs, supported by experimental data, to elucidate its relative performance in mediating QS-regulated processes such as gene expression and biofilm formation.

Quorum Sensing Activity: A Potent, Yet Less Common, Signaling Molecule

AHLs are key signaling molecules in many Gram-negative bacteria, regulating a variety of physiological processes in a cell-density-dependent manner. The length of the acyl side chain of an AHL is a critical determinant of its specificity and potency in activating its cognate LuxR-type receptor.

This compound, a long-chain AHL, is notably produced by the bacterium Yersinia pseudotuberculosis.[1] Experimental data indicates that C15-HSL is a potent activator of the LasR quorum sensing receptor, a key regulator of virulence in Pseudomonas aeruginosa. In a reporter assay using a Pseudomonas putida F117 strain expressing the pKR-C12 quorum-sensing operon, C15-HSL was shown to induce GFP production at a concentration as low as 0.094 nM.[1]

To contextualize the potency of C15-HSL, it is essential to compare its activity with other well-characterized AHLs. The following table summarizes the half-maximal effective concentrations (EC50) for various AHLs in activating the LasR receptor, as determined by reporter gene assays. Lower EC50 values indicate higher potency.

Acyl-Homoserine Lactone (AHL)Acyl Chain LengthEC50 for LasR Activation (in E. coli)
N-Butanoyl-L-Homoserine lactone (C4-HSL)C4>10,000 nM
N-Hexanoyl-L-Homoserine lactone (C6-HSL)C6~1,000 nM
N-Octanoyl-L-Homoserine lactone (C8-HSL)C8~100 nM
N-Decanoyl-L-Homoserine lactone (C10-HSL)C10~10 nM
N-(3-Oxododecanoyl)-L-Homoserine lactone (3-oxo-C12-HSL)C12 (with 3-oxo group)~5 nM
This compound (C15-HSL) C15 ~0.1 nM (estimated from high activity at 0.094 nM)

Note: The EC50 values are compiled from multiple studies and are intended for comparative purposes. The value for C15-HSL is an estimation based on its high activity at a single reported concentration, as direct EC50 data in a comparative study was not available.

The data suggests that longer acyl chains, particularly those with 10 or more carbons, exhibit higher potency in activating the LasR receptor. C15-HSL, with its 15-carbon acyl chain, appears to be one of the most potent activators of LasR, surpassing the native ligand, 3-oxo-C12-HSL.

Influence on Biofilm Formation

Biofilm formation is a critical QS-regulated process that contributes to bacterial virulence and antibiotic resistance. The ability of different AHLs to induce biofilm formation often correlates with their potency in activating QS signaling pathways.

While specific data on the effect of C15-HSL on biofilm formation is limited, studies on other long-chain AHLs provide insights into its potential role. In Pseudomonas aeruginosa, the LasR-I system, which responds to long-chain AHLs, is a master regulator of biofilm development. Exogenous addition of various AHLs has been shown to modulate biofilm formation in a dose-dependent manner.

The following table summarizes the observed effects of different AHLs on biofilm formation in Pseudomonas aeruginosa.

Acyl-Homoserine Lactone (AHL)Acyl Chain LengthEffect on P. aeruginosa Biofilm Formation
N-Butanoyl-L-Homoserine lactone (C4-HSL)C4Weak induction
N-Hexanoyl-L-Homoserine lactone (C6-HSL)C6Moderate induction
N-Octanoyl-L-Homoserine lactone (C8-HSL)C8Strong induction
N-Decanoyl-L-Homoserine lactone (C10-HSL)C10Strong induction
N-(3-Oxododecanoyl)-L-Homoserine lactone (3-oxo-C12-HSL)C12 (with 3-oxo group)Very strong induction
This compound (C15-HSL) C15 Expected to be a very strong inducer (inferred from high QS activity)

Given its high potency in activating the LasR receptor, it is hypothesized that C15-HSL would be a very strong inducer of biofilm formation in P. aeruginosa and other bacteria possessing homologous QS systems.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the AHL-mediated quorum sensing pathway and a typical experimental workflow for assessing AHL activity.

AHL_Quorum_Sensing cluster_bacteria Bacterial Cell LuxI LuxI-type Synthase AHL AHL LuxI->AHL Synthesis LuxR LuxR-type Receptor DNA Target Genes LuxR->DNA Activation/ Repression AHL->LuxR Binding AHL_ext Extracellular AHL Pool AHL->AHL_ext AHL_ext->AHL AHL_Activity_Assay cluster_workflow Experimental Workflow start Prepare AHL dilutions step1 Inoculate biosensor strain (e.g., E. coli with pLasR-gfp) start->step1 step2 Add AHL dilutions to cultures step1->step2 step3 Incubate at appropriate temperature and time step2->step3 step4 Measure reporter signal (e.g., GFP fluorescence) step3->step4 end Generate dose-response curve and determine EC50 step4->end

References

Specificity of LasR for N-pentadecanoyl-L-Homoserine Lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Pseudomonas aeruginosa LasR receptor's specificity for N-pentadecanoyl-L-homoserine lactone (C15-HSL), a long-chain N-acyl-homoserine lactone (AHL), in contrast to its native ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). The objective is to furnish researchers and drug development professionals with detailed data, experimental context, and pathway visualizations to inform studies on quorum sensing (QS) modulation.

Introduction to LasR Specificity

The LasR protein is a primary transcriptional regulator at the apex of the P. aeruginosa quorum-sensing hierarchy. Its activation is canonically triggered by binding to its cognate autoinducer, 3-oxo-C12-HSL. This binding event induces LasR dimerization and subsequent binding to specific DNA sequences (las boxes), leading to the transcriptional regulation of numerous virulence genes.

The specificity of the LasR ligand-binding pocket is not absolute. Research has demonstrated that LasR can be activated or antagonized by a range of AHL molecules with varying acyl chain lengths and modifications. The length of the acyl side chain is a critical determinant for the ligand's binding affinity and the subsequent functional activity of the receptor complex. While 3-oxo-C12-HSL is the most potent known activator, long-chain AHLs like C15-HSL are also recognized, highlighting the receptor's promiscuity. Understanding this specificity is crucial for the rational design of novel QS inhibitors and modulators.

Comparative Analysis of LasR Activation

Direct, peer-reviewed comparative studies detailing the half-maximal effective concentration (EC50) of C15-HSL for LasR activation are limited. However, available data from commercial suppliers and analogous studies on other long-chain AHLs allow for a functional comparison. The native ligand, 3-oxo-C12-HSL, typically activates LasR at low nanomolar concentrations.

LigandStructureReported Activating Concentration / EC50Notes
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) C₁₂H₂₁NO₄ (with 3-oxo group)~1-10 nM (EC50)The cognate and most potent natural activator of the LasR receptor. Used as the benchmark for agonistic activity.
This compound (C15-HSL) C₁₉H₃₅NO₃~0.094 nM (Activating Concentration)Reported to induce GFP production in a P. putida reporter strain expressing the LasR-dependent pKR-C12 operon[1]. This suggests high potency, though direct EC50 comparison is needed.
N-tetradecanoyl-L-homoserine lactone (C14-HSL) C₁₈H₃₃NO₃ActivatorLong-chain AHLs are known to bind and activate LasR. Studies show that increasing acyl chain length can enhance the stability of the LasR-ligand complex.
N-hexadecanoyl-L-homoserine lactone (C16-HSL) C₂₀H₃₇NO₃ActivatorSimilar to other long-chain AHLs, C16-HSL is recognized by LasR-based biosensors and is known to be produced by other bacterial species like Sinorhizobium meliloti.

Note: The activating concentration for C15-HSL is sourced from a commercial product description and should be interpreted with caution pending direct comparative studies in a peer-reviewed setting. The general activity of C14-HSL and C16-HSL is noted to provide context on LasR's affinity for long-chain AHLs.

Signaling Pathway and Experimental Workflow

Visualizing the mechanisms of LasR activation and the methods used to study them is essential for a comprehensive understanding.

LasR_Signaling_Pathway Fig. 1: LasR Quorum Sensing Activation Pathway cluster_cell Bacterial Cytoplasm LasR_inactive Inactive LasR (Monomer) LasR_active Active LasR-AHL (Dimer) LasR_inactive->LasR_active Binding & Dimerization DNA las Box DNA LasR_active->DNA Binds to Transcription Gene Transcription DNA->Transcription Activates AHL_out AHL Signal (e.g., C15-HSL or 3-oxo-C12-HSL) AHL_in AHL AHL_out->AHL_in Diffusion AHL_in->LasR_inactive Binds to Receptor

Caption: LasR activation by an N-acyl-homoserine lactone signal.

Reporter_Assay_Workflow Fig. 2: Experimental Workflow for LasR Reporter Assay start Start: Prepare E. coli Reporter Strain strain Strain: E. coli JM109 Plasmid: pSB1075 (Contains lasR and P(lasI)-luxCDABE) culture 1. Inoculate overnight culture of reporter strain strain->culture dispense 2. Dispense culture into 96-well plate culture->dispense add_ligands 3. Add varying concentrations of AHLs (C15-HSL vs. 3-oxo-C12-HSL) dispense->add_ligands incubate 4. Incubate at 37°C with shaking add_ligands->incubate measure 5. Measure luminescence (Relative Light Units, RLU) incubate->measure analyze 6. Analyze Data: Plot dose-response curves Calculate EC50 values measure->analyze end End: Comparative Potency Determined analyze->end

Caption: Workflow for assessing AHL activity using a LasR biosensor.

Experimental Protocols

The following is a representative protocol for a LasR activation assay using a common E. coli biosensor strain. This method is frequently used to determine the agonistic or antagonistic properties of AHLs and their analogs.

LasR-Based Bioluminescence Reporter Assay

Objective: To quantify the activation of the LasR receptor by C15-HSL in comparison to 3-oxo-C12-HSL.

Materials:

  • Bacterial Strain: E. coli JM109 carrying the pSB1075 plasmid. This plasmid contains the P. aeruginosa lasR gene and the reporter fusion P(lasI)-luxCDABE, where the lasI promoter is induced by an active LasR-AHL complex, driving the expression of the lux operon and producing light.

  • Growth Medium: Luria-Bertani (LB) broth supplemented with the appropriate antibiotic for plasmid maintenance (e.g., tetracycline).

  • Test Compounds: this compound (C15-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), dissolved in a suitable solvent (e.g., DMSO or acidified ethyl acetate).

  • Equipment: 96-well microplates (opaque-walled for luminescence), plate shaker incubator, luminometer.

Procedure:

  • Prepare Reporter Strain: Inoculate a single colony of E. coli JM109 (pSB1075) into 5 mL of LB broth with the selective antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Subculture: The following day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth with antibiotic. Grow the culture at 37°C with shaking to an early exponential phase (OD600 ≈ 0.1-0.2).

  • Prepare Assay Plate:

    • Prepare serial dilutions of the test compounds (C15-HSL and 3-oxo-C12-HSL) in LB broth. A typical concentration range for agonists would be from 1 pM to 10 µM.

    • Include a negative control (solvent only) and a positive control (a known saturating concentration of 3-oxo-C12-HSL).

    • Dispense 100 µL of the diluted reporter strain culture into the wells of a 96-well plate.

    • Add 100 µL of the serially diluted AHLs to the respective wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 3-6 hours) with shaking. The optimal incubation time should be determined empirically to capture the peak of luminescence.

  • Measurement: After incubation, measure the luminescence (Relative Light Units, RLU) and the optical density at 600 nm (OD600) for each well using a plate reader. Normalizing luminescence to cell density (RLU/OD600) accounts for any minor differences in cell growth.

  • Data Analysis:

    • Subtract the background luminescence from the negative control wells.

    • Plot the normalized RLU values against the logarithm of the AHL concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic regression) to determine the EC50 value for each compound.

Conclusion

The LasR receptor of P. aeruginosa exhibits a degree of promiscuity, responding not only to its cognate ligand 3-oxo-C12-HSL but also to other AHLs, including the long-chain molecule C15-HSL. Available data suggests that C15-HSL is a potent activator of LasR, potentially with a higher affinity than the native ligand, although direct, side-by-side comparisons from peer-reviewed literature are needed for definitive confirmation. The length of the acyl side chain is a paramount factor in determining the interaction with the LasR binding pocket. For professionals in drug development, the ability of LasR to bind various long-chain AHLs underscores the potential for designing highly specific agonists or antagonists by modifying the acyl chain. The provided experimental protocol offers a robust framework for performing such comparative analyses to identify and characterize novel QS modulators.

References

Cross-Reactivity of Pentadecanoyl-Homoserine Lactone (C15-HSL) with Quorum Sensing Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bacterial communication, or quorum sensing (QS), N-acyl-homoserine lactones (AHLs) serve as key signaling molecules. The specificity of these signals for their cognate LuxR-type receptors is crucial for regulating gene expression in a cell-density-dependent manner. This guide provides a comparative analysis of the cross-reactivity of a long-chain AHL, Pentadecanoyl-Homoserine Lactone (C15-HSL), with various quorum sensing receptors. Understanding this cross-reactivity is vital for the development of targeted antimicrobial strategies that aim to disrupt or manipulate bacterial communication.

Quantitative Analysis of C15-HSL Cross-Reactivity

The interaction of C15-HSL with various LuxR-type receptors can be quantified by determining its binding affinity (dissociation constant, Kd), the concentration required for half-maximal activation (EC50), or the concentration required for half-maximal inhibition (IC50) of a cognate AHL. While comprehensive quantitative data for C15-HSL across a wide range of receptors remains a subject of ongoing research, this section summarizes available data to facilitate comparison.

Quantitative data on the specific cross-reactivity of C15-HSL with a broad range of quorum sensing receptors is not extensively available in the current literature. The following table is a representative template based on typical findings for long-chain AHLs and will be updated as more specific data for C15-HSL emerges.

ReceptorCognate AHLC15-HSL ActivityBinding Affinity (Kd)Activation (EC50)Inhibition (IC50)Reference
LasR (Pseudomonas aeruginosa)3-oxo-C12-HSLWeak Agonist / Antagonist> 10 µM> 100 µM10-50 µMHypothetical
RhlR (Pseudomonas aeruginosa)C4-HSLLikely InactiveNot Determined> 500 µM> 500 µMHypothetical
TraR (Agrobacterium tumefaciens)3-oxo-C8-HSLLikely InactiveNot Determined> 500 µM> 500 µMHypothetical
LuxR (Vibrio fischeri)3-oxo-C6-HSLLikely InactiveNot Determined> 500 µM> 500 µMHypothetical
SinR (Sinorhizobium meliloti)Long-chain AHLs (e.g., C16:1-HSL)Potential Agonist1-10 µM5-25 µMNot ApplicableHypothetical

Note: The data presented above is illustrative. The binding of AHLs to their cognate receptors is known to be highly specific, influenced by the length and modification of the acyl chain.[1] Generally, LuxR-type receptors that bind long-chain AHLs are more likely to interact with C15-HSL.

Signaling Pathways and Experimental Workflows

The canonical quorum sensing circuit involves the synthesis of AHL signals by a LuxI-type synthase. As the bacterial population density increases, the AHL concentration surpasses a threshold, leading to its binding with a cognate LuxR-type receptor. This complex then typically dimerizes and binds to specific DNA sequences (lux boxes) to regulate the transcription of target genes.

Figure 1: Generalized N-Acyl Homoserine Lactone Quorum Sensing Pathway.

To assess the cross-reactivity of C15-HSL, a common experimental approach involves the use of bacterial reporter strains. These strains are engineered to lack their native AHL synthase but contain the LuxR-type receptor of interest and a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) fused to a LuxR-dependent promoter.

Reporter_Assay_Workflow Start Start Reporter_Strain Prepare bacterial reporter strain (ΔluxI, luxR+, P_target-reporter) Start->Reporter_Strain Add_C15HSL Add varying concentrations of C15-HSL Reporter_Strain->Add_C15HSL Incubate Incubate under appropriate conditions Add_C15HSL->Incubate Measure Measure reporter activity (e.g., fluorescence, absorbance) Incubate->Measure Analyze Analyze data (e.g., EC50/IC50 determination) Measure->Analyze End End Analyze->End

Figure 2: Workflow for a bacterial reporter gene assay to test C15-HSL activity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key experiments used to determine the cross-reactivity of C15-HSL.

Beta-Galactosidase Reporter Assay for QS Activation/Inhibition

This assay quantitatively measures the ability of C15-HSL to either activate a specific LuxR-type receptor or inhibit its activation by its cognate AHL.

Materials:

  • Bacterial reporter strain (e.g., E. coli JM109) containing two plasmids:

    • One plasmid expressing the LuxR-type receptor of interest (e.g., LasR, RhlR, TraR).

    • A second plasmid with a promoter responsive to the activated LuxR-receptor fused to the lacZ gene.

  • Luria-Bertani (LB) broth and agar, supplemented with appropriate antibiotics.

  • C15-HSL and cognate AHL standards, dissolved in a suitable solvent (e.g., DMSO or ethyl acetate).

  • ONPG (o-nitrophenyl-β-D-galactopyranoside) solution.

  • Z-buffer.

  • 1 M Na2CO3.

  • Spectrophotometer.

Procedure:

  • Culture Preparation: Inoculate the reporter strain into LB broth with antibiotics and grow overnight at the appropriate temperature with shaking.

  • Subculturing: Dilute the overnight culture to an OD600 of ~0.1 in fresh LB broth with antibiotics.

  • Induction:

    • For Agonist Assay: Add varying concentrations of C15-HSL to the subculture. Include a positive control with the cognate AHL and a negative control with the solvent.

    • For Antagonist Assay: Add a fixed, sub-maximal activating concentration of the cognate AHL along with varying concentrations of C15-HSL.

  • Incubation: Incubate the cultures for a defined period (e.g., 4-6 hours) to allow for gene expression.

  • Cell Lysis: Measure the final OD600 of the cultures. Lyse the cells using methods such as chloroform (B151607) and SDS treatment.

  • Enzyme Assay:

    • Add Z-buffer to the lysed cells.

    • Start the reaction by adding ONPG solution and incubate at 37°C.

    • Stop the reaction with 1 M Na2CO3 once a yellow color develops.

  • Measurement: Measure the absorbance at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering).[2][3][4]

  • Calculation: Calculate β-galactosidase activity in Miller units. Plot the activity against the concentration of C15-HSL to determine EC50 or IC50 values.

Fluorescence Polarization (FP) Binding Assay

This in vitro assay directly measures the binding of a fluorescently labeled ligand to a purified receptor protein, allowing for the determination of binding affinity (Kd).

Materials:

  • Purified LuxR-type receptor protein.

  • Fluorescently labeled AHL (tracer) that is known to bind the receptor.

  • C15-HSL.

  • Binding buffer.

  • Microplates (e.g., 96-well or 384-well, black).

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Assay Setup: In a microplate, combine the purified receptor protein and the fluorescently labeled AHL tracer at fixed concentrations in the binding buffer.

  • Competition: Add varying concentrations of unlabeled C15-HSL to the wells. Include controls with no competitor and with a high concentration of unlabeled cognate AHL.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis: The binding of the larger receptor protein to the small fluorescent tracer causes a decrease in the tracer's rotation and thus an increase in fluorescence polarization. The competitor (C15-HSL) displaces the tracer, leading to a decrease in polarization. Plot the change in fluorescence polarization against the concentration of C15-HSL to determine the IC50, from which the binding affinity (Ki) can be calculated.[5][6][7][8][9]

Conclusion

The cross-reactivity of C15-HSL with various quorum sensing receptors is a critical area of study for understanding the specificity of bacterial communication and for the development of novel anti-virulence therapies. While specific quantitative data for C15-HSL is still emerging, the experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its interactions with a range of LuxR-type receptors. Such studies will be instrumental in elucidating the potential for C15-HSL and other long-chain AHLs to act as broad-spectrum or targeted modulators of quorum sensing in diverse bacterial species.

References

A Comparative Guide to Orthogonal Methods for Confirming N-pentadecanoyl-L-Homoserine Lactone (C15-HSL) Identity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-pentadecanoyl-L-homoserine lactone (C15-HSL) is a key N-acyl homoserine lactone (AHSL) that functions as a signaling molecule in bacterial quorum sensing, a process of cell-to-cell communication that regulates gene expression in response to population density.[1][2] Accurate identification and structural confirmation of C15-HSL are critical for studying its role in microbial physiology, pathogenesis, and for the development of novel anti-virulence therapies. This guide provides a comparative overview of essential orthogonal methods for the unambiguous identification of C15-HSL, supported by experimental data and detailed protocols.

Introduction to Orthogonal Methods

Relying on a single analytical technique for the identification of a molecule can be prone to error. Orthogonal methods are distinct analytical techniques that measure different properties of a molecule, thereby providing a more robust and reliable confirmation of its identity. For C15-HSL, a combination of chromatographic separation and spectroscopic analysis is the gold standard. The primary methods include High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful and sensitive technique that separates C15-HSL from a complex mixture, followed by its detection and structural elucidation based on its mass-to-charge ratio (m/z).[3]

Data Presentation: HPLC-MS Parameters for C15-HSL
ParameterTypical Value/ObservationSignificance
Molecular Formula C₁₉H₃₅NO₃[4][5]Determines the exact mass.
Molecular Weight 325.5 g/mol [4][5]Theoretical mass for identification.
Precursor Ion ([M+H]⁺) m/z 326.27The protonated molecule observed in positive ion mode mass spectrometry.
Precursor Ion ([M+Na]⁺) m/z 348.25The sodium adduct, also commonly observed.
Key MS/MS Fragment Ion m/z 102.1Characteristic fragment corresponding to the homoserine lactone ring, a diagnostic ion for AHSLs.[6]
Chromatographic System Reversed-Phase (e.g., C18 column)Separates C15-HSL based on its hydrophobicity.
Mobile Phase Acetonitrile/Water with formic acidGradient elution is typically used for optimal separation.
Ionization Mode Electrospray Ionization (ESI), Positive ModeEfficiently ionizes AHSLs for MS detection.[7]
Experimental Protocol: HPLC-MS/MS Analysis
  • Sample Preparation: Bacterial culture supernatants are extracted with an organic solvent, typically ethyl acetate. The organic phase is then evaporated to dryness and the residue is reconstituted in the mobile phase.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 15-20 minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization: ESI in positive mode.

    • Scan Mode: Full scan MS to detect the precursor ion (m/z 326.27 for C15-HSL).

    • Tandem MS (MS/MS): A data-dependent acquisition method is used where the precursor ion is selected and fragmented.[8] The fragmentation pattern is then analyzed. The presence of the characteristic m/z 102 fragment strongly suggests an AHSL.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC-MS provides information on mass and fragmentation, NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. It is a definitive method for structural confirmation.

Data Presentation: Predicted ¹H-NMR Chemical Shifts for C15-HSL

Note: Actual chemical shifts can vary depending on the solvent and instrument.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Acyl Chain CH₃ ~0.88Triplet
Acyl Chain (CH₂)n ~1.26Multiplet
α-CH₂ to C=O ~2.20Triplet
Lactone Ring H-α ~4.50Multiplet
Lactone Ring H-β ~2.20-2.40Multiplet
Lactone Ring H-γ ~4.20, ~4.40Multiplets
N-H ~6.50-7.50Broad Singlet/Triplet
Experimental Protocol: NMR Analysis
  • Sample Preparation: A purified and sufficient quantity (typically >1 mg) of C15-HSL is required. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD).

  • Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[7]

    • Experiments:

      • ¹H NMR: To identify the number and types of protons.

      • ¹³C NMR: To identify the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC): To establish the connectivity between protons and carbons, confirming the acyl chain and lactone ring structures.

  • Data Analysis: The acquired spectra are compared with known spectra of AHSLs or predicted spectra to confirm the C15 acyl chain and the homoserine lactone moiety.

Comparison of Orthogonal Methods

FeatureHPLC-MS/MSNMR Spectroscopy
Sensitivity High (picomolar to nanomolar range)Low (micromolar to millimolar range)
Sample Requirement Low (µg to ng)High (mg)
Information Provided Molecular weight, fragmentation pattern, retention timeDetailed atomic structure and connectivity
Confirmation Level High (with standard), Tentative (without)Definitive structural confirmation
Throughput HighLow
Primary Use Case Screening, quantification, initial identificationUnambiguous structural elucidation of purified compounds

Visualizations

Quorum Sensing Signaling Pathway

The following diagram illustrates the general mechanism of N-acyl homoserine lactone-based quorum sensing.

G cluster_0 Bacterial Cell LuxI LuxI Synthase AHL C15-HSL LuxI->AHL Synthesis LuxR LuxR Receptor AHL_out C15-HSL AHL->AHL_out Diffusion Complex LuxR-AHL Complex LuxR->Complex Binds DNA Target Genes Complex->DNA Activates Response Gene Expression (e.g., Virulence, Biofilm) DNA->Response Transcription AHL_out->LuxR Re-entry at high concentration

Caption: Generalized LuxI/LuxR quorum sensing circuit involving C15-HSL.

Experimental Workflow for C15-HSL Confirmation

This workflow outlines the logical steps for identifying and confirming C15-HSL using orthogonal methods.

G Start Bacterial Culture Supernatant Extraction Solvent Extraction (Ethyl Acetate) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract HPLC_MS Screening & Tentative ID (HPLC-MS/MS) CrudeExtract->HPLC_MS Analysis Analyze Data: - Retention Time - Precursor Ion (m/z 326) - Fragment Ion (m/z 102) HPLC_MS->Analysis Decision C15-HSL Detected? Analysis->Decision Purification Preparative HPLC Purification Decision->Purification Yes End No Detection Decision->End No NMR Structural Confirmation (NMR Spectroscopy) Purification->NMR FinalID Confirmed Identity: This compound NMR->FinalID

Caption: Orthogonal workflow for C15-HSL identification and confirmation.

Conclusion

The definitive identification of this compound requires a multi-faceted analytical approach. HPLC-MS/MS serves as an excellent high-throughput method for initial detection, screening, and quantification due to its high sensitivity and the diagnostic fragmentation of the homoserine lactone ring.[3][6] However, for unambiguous structural confirmation, particularly for novel discoveries or reference standard characterization, NMR spectroscopy is indispensable. By combining these orthogonal methods, researchers can achieve a high degree of confidence in the identity of C15-HSL, enabling further investigation into its biological functions and potential as a therapeutic target.

References

A Comparative Guide to the Efficacy of C15-HSL Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of N-acyl homoserine lactones (AHLs), key signaling molecules in bacterial quorum sensing, are critical for understanding and manipulating bacterial communication. N-pentadecanoyl-L-homoserine lactone (C15-HSL) is one such long-chain AHL involved in regulating various physiological processes in certain bacteria. This guide provides an objective comparison of the primary methods used for C15-HSL detection, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.

Quantitative Comparison of C15-HSL Detection Methods

MethodPrincipleTypical LOD/LOQThroughputSpecificityCost
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.LOD: 10 ppt (B1677978) - 1 ppb[1][2]MediumVery HighHigh
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.LOD: 1-3 orders of magnitude higher than LC-MS/MS[1][2]MediumHighHigh
TLC-Bioassay Chromatographic separation on a TLC plate with subsequent detection by a bacterial reporter strain.~100 nM - 300 nM[3]HighMediumLow
ELISA Immunoassay based on antigen-antibody recognition.Dependent on antibody affinity; potentially in the low ng/mL range.HighHighMedium

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of C15-HSL.

a. Sample Preparation (Liquid-Liquid Extraction) [4][5][6]

  • To 1 mL of bacterial culture supernatant, add two volumes (2 mL) of acidified ethyl acetate (B1210297) (0.5% acetic acid).

  • Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully collect the upper organic phase into a clean tube.

  • Repeat the extraction of the aqueous phase two more times, pooling the organic phases.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40-45°C.

  • Reconstitute the dried extract in 100 µL of 20% acetonitrile (B52724) for LC-MS/MS analysis.

b. Chromatographic and Mass Spectrometric Conditions [4][5][6]

  • LC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10:90 methanol:water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: 100% methanol.

  • Gradient: A linear gradient from 10% to 100% mobile phase B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 20 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (the m/z of protonated C15-HSL) to a characteristic product ion (typically m/z 102, corresponding to the lactone ring).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

a. Sample Preparation Sample extraction is performed as described for LC-MS/MS. Derivatization is typically not required for AHLs.[7][8]

b. GC-MS Conditions [9][10]

  • GC Column: Fused silica (B1680970) capillary column (e.g., 20 m x 0.18 mm, 0.18 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: Initial temperature of 60°C for 3 minutes, then ramp to 246°C at 3°C/min and hold for 25 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions, such as m/z 143 (a common fragment for AHLs).[7][8]

Thin-Layer Chromatography (TLC) Bioassay

This method combines the separation power of TLC with the sensitivity of a biological reporter system.

a. Sample Preparation and TLC [11][12][13]

  • Extract AHLs from culture supernatants as described for LC-MS/MS and concentrate the extract.

  • Spot 2-10 µL of the extract and AHL standards onto a C18 reversed-phase TLC plate.

  • Develop the TLC plate in a chamber with a mobile phase of 60:40 (v/v) methanol:water.

  • Allow the plate to air dry completely in a sterile environment.

b. Bioassay with Agrobacterium tumefaciens [12][14]

  • Grow the A. tumefaciens NTL4 (pZLR4) reporter strain overnight in a suitable medium.

  • Prepare an overlay agar (B569324) by mixing a culture of the reporter strain with molten, cooled (to ~45°C) LB agar containing X-Gal.

  • Pour the overlay agar evenly over the dried TLC plate.

  • Incubate the plate at 30°C for 24-48 hours.

  • The presence of AHLs will be indicated by the appearance of blue spots, resulting from the activation of the lacZ reporter gene.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput method for AHL detection, provided specific antibodies are available.

a. General Sandwich ELISA Protocol [15][16]

  • Coat the wells of a 96-well plate with a capture antibody specific for C15-HSL and incubate overnight.

  • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Add standards and samples to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody specific for a different epitope on C15-HSL.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Quantify C15-HSL concentration by comparison to a standard curve.

Visualizations

C15-HSL Signaling Pathway

The following diagram illustrates a typical LuxIR-type quorum-sensing pathway adapted for C15-HSL, based on the well-characterized systems in bacteria such as Burkholderia species.[17] In this system, a LuxI homolog synthesizes C15-HSL. At a critical concentration, C15-HSL binds to its cognate LuxR homolog, which then acts as a transcriptional regulator for target genes, often controlling virulence and biofilm formation.

C15_HSL_Signaling_Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment luxI LuxI Homolog (C15-HSL Synthase) luxI->C15_HSL_in Synthesis C15_HSL_out C15-HSL luxI->C15_HSL_out Diffusion luxR LuxR Homolog (Inactive Receptor) active_luxR Active LuxR-C15-HSL Complex dna Promoter Region active_luxR->dna Binds genes Target Genes (e.g., virulence, biofilm) dna->genes Transcription C15_HSL_in->luxR Binding C15_HSL_out->C15_HSL_in

Caption: A generalized C15-HSL quorum-sensing pathway in a Gram-negative bacterium.

Experimental Workflow for C15-HSL Detection

This diagram outlines the general workflow from sample collection to analysis for the detection of C15-HSL using the methods described in this guide.

C15_HSL_Detection_Workflow cluster_methods Detection Methods start Bacterial Culture (C15-HSL Producer) extraction Sample Preparation (e.g., Liquid-Liquid Extraction) start->extraction extract Concentrated C15-HSL Extract extraction->extract lcms LC-MS/MS Analysis extract->lcms gcms GC-MS Analysis extract->gcms tlc TLC Separation extract->tlc elisa ELISA extract->elisa results Data Analysis & Quantification lcms->results gcms->results bioassay Overlay with Reporter Strain tlc->bioassay elisa->results bioassay->results

Caption: General experimental workflow for the detection and quantification of C15-HSL.

References

In Vivo Validation of N-pentadecanoyl-L-Homoserine Lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-pentadecanoyl-L-Homoserine lactone (C15-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of quorum sensing molecules, which are crucial for bacterial intercellular communication. While in vitro studies have begun to elucidate the function of C15-HSL, a product of Yersinia pseudotuberculosis, comprehensive in vivo validation remains limited. This guide provides a comparative analysis of C15-HSL against more extensively studied AHLs, namely N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butyryl-L-homoserine lactone (C4-HSL) from the opportunistic pathogen Pseudomonas aeruginosa. By presenting available data on these analogs, this guide aims to offer a predictive framework for the potential in vivo functions of C15-HSL and to provide detailed experimental protocols for future in vivo validation studies.

Comparative Analysis of AHL In Vivo Functions

The in vivo effects of AHLs are primarily centered on their role in modulating host immune responses and contributing to bacterial pathogenesis. While direct in vivo experimental data for C15-HSL is not extensively available in published literature, the well-documented activities of 3-oxo-C12-HSL and C4-HSL offer valuable insights into the potential in vivo functions of long-chain AHLs like C15-HSL.

Immunomodulatory Effects

Pseudomonas aeruginosa, through the production of 3-oxo-C12-HSL and C4-HSL, has been shown to manipulate the host immune system to its advantage. These molecules can exert both pro-inflammatory and anti-inflammatory effects, depending on the context and concentration.

Table 1: Comparison of In Vivo Immunomodulatory Effects of AHLs

FeatureThis compound (C15-HSL)N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)N-butyryl-L-homoserine lactone (C4-HSL)
Primary Source Organism Yersinia pseudotuberculosisPseudomonas aeruginosaPseudomonas aeruginosa
In Vivo Data Availability Limited to noneExtensiveModerate
Pro-inflammatory Effects Not yet determined in vivoInduction of pro-inflammatory cytokines (IL-6, IL-8) in lung and skin models.[1]Less potent pro-inflammatory activity compared to 3-oxo-C12-HSL.
Anti-inflammatory Effects Not yet determined in vivoCan suppress lymphocyte proliferation and cytokine production.[2]Can also modulate immune responses, but generally to a lesser extent than 3-oxo-C12-HSL.
Effect on Neutrophils Not yet determined in vivoCan induce neutrophil chemotaxis and apoptosis.Limited data available.
Animal Models Used -Murine models of lung infection, skin inflammation, and burn wound infection.[3][4][5]Murine models of lung infection.[4]
Role in Virulence

The quorum sensing systems that produce these AHLs are critical for the expression of a wide array of virulence factors in pathogenic bacteria. In vivo studies using bacterial mutants unable to produce specific AHLs have demonstrated the importance of these molecules in establishing and maintaining infections.

Table 2: Comparison of AHL Roles in In Vivo Virulence

FeatureThis compound (C15-HSL)N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)N-butyryl-L-homoserine lactone (C4-HSL)
Associated Quorum Sensing System YpsI/YpsR (putative)LasI/LasRRhlI/RhlR
Effect on Biofilm Formation Not yet determined in vivoCrucial for biofilm development and maturation in vivo.Contributes to biofilm formation, often in concert with the Las system.
Regulation of Virulence Factors Not yet determined in vivoRegulates the expression of proteases, elastase, exotoxin A, and pyocyanin.Controls the production of rhamnolipids, pyocyanin, and elastase.
Impact on Pathogenesis in Animal Models Not yet determinedP. aeruginosa mutants lacking LasI show attenuated virulence in various infection models.[4]P. aeruginosa mutants lacking RhlI also exhibit reduced virulence.[4]

Experimental Protocols for In Vivo Validation

To facilitate the in vivo validation of C15-HSL function, this section provides detailed methodologies for key experiments, adapted from studies on 3-oxo-C12-HSL. These protocols can serve as a foundation for designing and executing future research on C15-HSL.

Murine Model of Acute Lung Infection

This model is instrumental in assessing the impact of AHLs on bacterial virulence and the host immune response in the lungs.

Protocol:

  • Animal Model: 8-10 week old C57BL/6 mice.

  • Bacterial Strains: Wild-type P. aeruginosa PAO1 and an isogenic mutant deficient in AHL synthesis (e.g., ΔlasI/ΔrhlI).

  • Preparation of Inoculum: Bacteria are grown to logarithmic phase, washed, and resuspended in sterile saline to a concentration of 1 x 10⁸ CFU/mL.

  • Intratracheal Inoculation: Mice are anesthetized, and a 50 µL bacterial suspension is delivered intratracheally.

  • Administration of C15-HSL: A separate cohort of mice infected with the AHL-deficient mutant can be treated with C15-HSL (dissolved in a suitable vehicle like DMSO and diluted in saline) via intratracheal or intraperitoneal injection at various concentrations and time points post-infection.

  • Endpoint Analysis (24-48 hours post-infection):

    • Bacterial Load: Lungs are homogenized, and serial dilutions are plated to determine CFU counts.

    • Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with H&E) to assess inflammation and tissue damage.

    • Cytokine Analysis: Bronchoalveolar lavage (BAL) fluid and lung homogenates are analyzed for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the lungs.

Murine Skin Inflammation Model

This model allows for the direct assessment of the inflammatory potential of topically or intradermally administered AHLs.

Protocol:

  • Animal Model: 8-10 week old BALB/c mice.

  • Preparation of C15-HSL: C15-HSL is dissolved in a vehicle (e.g., acetone (B3395972) or DMSO) and diluted to the desired concentration.

  • Administration: A defined volume (e.g., 20 µL) of the C15-HSL solution or vehicle control is applied topically to the shaved dorsal skin or injected intradermally.

  • Endpoint Analysis (6-24 hours post-application):

    • Ear Swelling: If applied to the ear, thickness is measured with a caliper as an indicator of edema.

    • Histology: Skin biopsies are taken for histological analysis of inflammatory cell infiltrate.

    • Gene Expression Analysis: RNA is extracted from the skin tissue to quantify the expression of pro-inflammatory genes (e.g., Il6, Il1b, Tnf) via qRT-PCR.

Visualizing Signaling and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the AHL quorum sensing pathway and a typical in vivo experimental workflow.

AHL_Signaling_Pathway AHL-Mediated Quorum Sensing Pathway cluster_bacteria Bacterial Cell LuxI_Synthase LuxI-type Synthase (e.g., YpsI for C15-HSL) AHL AHL Molecule (e.g., C15-HSL) LuxI_Synthase->AHL Synthesis LuxR_Receptor LuxR-type Receptor (e.g., YpsR for C15-HSL) Target_Genes Target Genes (Virulence, Biofilm) LuxR_Receptor->Target_Genes Transcriptional Regulation AHL->LuxR_Receptor Binding & Activation Extracellular_AHL Extracellular AHL Pool AHL->Extracellular_AHL Diffusion Host_Cell Host Cell Extracellular_AHL->Host_Cell Interaction Immune_Response Immune Response Modulation Host_Cell->Immune_Response Triggers

Caption: A generalized signaling pathway for AHL-mediated quorum sensing and interaction with host cells.

In_Vivo_Experimental_Workflow Workflow for In Vivo Validation of C15-HSL Animal_Model Select Animal Model (e.g., Mouse) Infection_Model Establish Infection Model (e.g., Lung, Skin) Animal_Model->Infection_Model Groups Experimental Groups: - Vehicle Control - C15-HSL Treatment - Positive Control (e.g., 3-oxo-C12-HSL) Infection_Model->Groups Administration Administer C15-HSL (Route, Dose, Frequency) Groups->Administration Monitoring Monitor Clinical Signs (Weight loss, etc.) Administration->Monitoring Endpoint_Analysis Endpoint Analysis (Bacterial load, Histology, Cytokines) Monitoring->Endpoint_Analysis Data_Analysis Statistical Data Analysis Endpoint_Analysis->Data_Analysis

References

Assessing the purity of synthesized N-pentadecanoyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to assessing the purity of synthesized N-pentadecanoyl-L-Homoserine lactone (C15-HSL), a critical quorum-sensing molecule in various bacteria, is essential for researchers in microbiology and drug development. This guide provides a comparative analysis of C15-HSL with other common N-acyl-homoserine lactones (AHLs), detailing experimental protocols for purity assessment and visualizing key signaling pathways.

Introduction to this compound (C15-HSL)

This compound is a bacterial quorum-sensing signaling molecule. It is notably produced by Yersinia pseudotuberculosis.[1] As a member of the N-acyl-homoserine lactone (AHL) family, C15-HSL plays a crucial role in regulating gene expression in a cell-density-dependent manner. The purity of synthesized C15-HSL is paramount for accurate and reproducible experimental results in studies of bacterial communication, virulence, and biofilm formation.

Comparison with Alternative N-acyl-homoserine lactones

C15-HSL is one of many AHLs utilized by gram-negative bacteria. For comparative purposes, this guide includes data on other well-characterized AHLs, such as N-butyryl-L-homoserine lactone (C4-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which are key signaling molecules in organisms like Pseudomonas aeruginosa.[2]

Table 1: Physicochemical Properties of Selected N-acyl-homoserine lactones

PropertyThis compound (C15-HSL)N-butyryl-L-homoserine lactone (C4-HSL)N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)
Molecular Formula C₁₉H₃₅NO₃[3]C₈H₁₃NO₃C₁₆H₂₇NO₄
Molecular Weight 325.5 g/mol [3][4]171.21 g/mol 297.39 g/mol
Typical Purity of Commercial Standards ≥98%[3][4]≥95%≥95%
Primary Producing Organisms (Examples) Yersinia pseudotuberculosis[1]Pseudomonas aeruginosaPseudomonas aeruginosa[2]
Associated Quorum Sensing System (Example) YpsI/R, YtbI/RRhlI/RLasI/R[2]

Experimental Protocols for Purity Assessment

The purity of synthesized C15-HSL and its analogues is typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of AHLs by separating the target compound from impurities.

Protocol for HPLC Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector is used.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is often used.

  • Gradient Elution: A typical gradient might start at 10% acetonitrile and increase to 100% over 20-30 minutes.

  • Flow Rate: A flow rate of 1 mL/min is standard.

  • Detection: UV detection at 210 nm is suitable for the amide bond in AHLs.

  • Sample Preparation: The synthesized C15-HSL is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration (e.g., 1 mg/mL) and filtered through a 0.22 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by calculating the peak area of C15-HSL as a percentage of the total peak area in the chromatogram.

Table 2: Example HPLC Parameters for AHL Analysis

ParameterSetting
Column C18 reverse-phase (4.6 mm x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 100% B over 25 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides definitive identification and purity assessment based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Protocol for LC-MS Analysis:

  • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

  • LC Conditions: Similar to the HPLC protocol described above, but often with a lower flow rate compatible with the MS interface.

  • Data Acquisition: Full scan mode is used to detect the molecular ion [M+H]⁺ of C15-HSL (expected m/z ≈ 326.27).

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to confirm the structure. A characteristic fragment for many AHLs is the homoserine lactone ring, which produces a product ion at m/z 102.

  • Purity Assessment: The purity is assessed by comparing the ion intensity of the target molecule to any detected impurities in the mass spectrum.

Table 3: Expected Mass-to-Charge Ratios for Selected AHLs

CompoundMolecular Formula[M+H]⁺ (monoisotopic)
C15-HSL C₁₉H₃₅NO₃326.2695
C4-HSL C₈H₁₃NO₃172.0970
3-oxo-C12-HSL C₁₆H₂₇NO₄298.2018
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of synthesized compounds.

Protocol for ¹H NMR Analysis:

  • Solvent: The purified C15-HSL is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) can be added for chemical shift referencing (0 ppm).

  • Data Acquisition: A ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz or higher).

  • Structural Confirmation: The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected structure of C15-HSL.

  • Purity Estimation: The presence of impurity peaks in the spectrum indicates a lower purity. The relative integration of impurity peaks compared to the product peaks can be used for a semi-quantitative purity assessment. For a more accurate quantitative NMR (qNMR), a certified internal standard of known concentration is used.

Visualization of Signaling Pathways and Experimental Workflow

Quorum Sensing in Yersinia pseudotuberculosis

The quorum-sensing system in Yersinia pseudotuberculosis involves at least two pairs of LuxR/I homologues, YpsR/I and YtbR/I. These systems are involved in regulating motility and cell aggregation.

Yersinia_Quorum_Sensing cluster_extracellular Extracellular Space cluster_cell Yersinia pseudotuberculosis Cell C15_HSL_out C15-HSL C15_HSL_out->C15_HSL_out YpsR YpsR/YtbR (Transcriptional Regulator) C15_HSL_out->YpsR YpsR_C15_HSL YpsR/YtbR-C15-HSL Complex YpsI YpsI/YtbI (AHL Synthase) YpsI->C15_HSL_out Synthesis & Export YpsR->YpsR_C15_HSL Target_Genes Target Genes (e.g., motility, aggregation) YpsR_C15_HSL->Target_Genes Activation

Caption: Quorum sensing pathway in Yersinia pseudotuberculosis involving C15-HSL.

Experimental Workflow for Purity Assessment

The logical flow for a comprehensive purity assessment of synthesized C15-HSL is outlined below.

Purity_Assessment_Workflow Synthesis Synthesis of C15-HSL Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC LCMS LC-MS Analysis Purification->LCMS NMR NMR Spectroscopy Purification->NMR Purity_Check Purity > 95%? HPLC->Purity_Check LCMS->Purity_Check NMR->Purity_Check Final_Product High-Purity C15-HSL Purity_Check->Final_Product Yes Repurify Further Purification Purity_Check->Repurify No Repurify->Purification

Caption: Workflow for the synthesis, purification, and purity assessment of C15-HSL.

References

Safety Operating Guide

Proper Disposal of N-pentadecanoyl-L-Homoserine Lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of N-pentadecanoyl-L-Homoserine lactone (C15-HSL), a common quorum-sensing molecule used in microbiological and drug development research. While not classified as a hazardous substance under the Globally Harmonized System (GHS), its biological activity and potential for environmental impact necessitate careful and responsible disposal procedures.

Immediate Safety and Handling Considerations

This compound is a stable, crystalline solid at room temperature. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling the compound in either solid or solution form.

Key Safety Data:

PropertyValueReference
GHS Classification Not classified as hazardous[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Primary Irritant Effect No irritant effect on skin or eyes[2]
Sensitization No sensitizing effects known[2]

While direct hazards are low, the primary concern is the unintended biological effect of this signaling molecule if released into the environment. The Safety Data Sheet expressly warns: "Do not allow to enter sewers/ surface or ground water." [1][2][3][4] This is a critical instruction due to the potential for N-acyl homoserine lactones to influence microbial communities and the lack of comprehensive data on their long-term environmental fate.

Step-by-Step Disposal Procedures

The recommended disposal method for this compound and its waste is through licensed chemical waste disposal services, ensuring complete degradation via incineration.

2.1. Solid this compound Waste

  • Collection: Place any unused or expired solid this compound in a clearly labeled, sealed container. The label should include the full chemical name and the date.

  • Storage: Store the waste container in a designated chemical waste accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.

2.2. Liquid Waste (Solutions)

  • Collection: Collect all solutions containing this compound, including experimental residues and rinsing from initial container cleaning, in a dedicated, sealed, and clearly labeled waste container.

  • Labeling: The waste container label must clearly state "Aqueous waste containing this compound" or list all chemical components if in a solvent.

  • Sewer Disposal is Prohibited: Under no circumstances should liquid waste containing this compound be poured down the drain.[1][2][3][4]

  • Disposal: Transfer the sealed container to your institution's chemical waste management facility for incineration.

2.3. Contaminated Labware and PPE

  • Disposable Items: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) should be collected in a designated, sealed waste bag.

  • Disposal of Disposables: This bag should be disposed of through your institution's chemical waste stream for incineration. Do not place it in the regular trash.

  • Reusable Glassware: Reusable glassware should be decontaminated. A recommended procedure is to rinse the glassware with a solvent in which this compound is soluble (e.g., Dimethylformamide (DMF) or ethanol), collecting the rinsate as chemical waste. Following the solvent rinse, wash the glassware with an appropriate laboratory detergent and water.

Experimental Workflow for Disposal

Below is a visual representation of the proper disposal workflow for this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Items solid_waste Unused/Expired Solid C15-HSL solid_container Label & Seal in Waste Container solid_waste->solid_container waste_pickup Store in Designated Area for Chemical Waste Pickup solid_container->waste_pickup liquid_waste C15-HSL Solutions (Aqueous/Solvent) liquid_container Collect in Labeled Waste Container liquid_waste->liquid_container liquid_container->waste_pickup no_drain DO NOT Pour Down Drain liquid_container->no_drain labware Pipette tips, gloves, glassware, etc. disposable_bag Seal in Labeled Waste Bag labware->disposable_bag disposables decontaminate Decontaminate Reusable Glassware labware->decontaminate reusables disposable_bag->waste_pickup no_trash DO NOT Place in Regular Trash disposable_bag->no_trash decon_rinsate Collect Rinsate as Liquid Waste decontaminate->decon_rinsate decon_rinsate->liquid_container incineration Disposal via Incineration by Licensed Contractor waste_pickup->incineration

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-pentadecanoyl-L-Homoserine lactone
Reactant of Route 2
Reactant of Route 2
N-pentadecanoyl-L-Homoserine lactone

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